Kalata-B1 precursor
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
VCGETCVGGTCNTPGCTCSWPVCTRNGLP |
Origin of Product |
United States |
Discovery and Initial Characterization of Kalata B1
Ethnobotanical Origins and Traditional Use
The discovery of what would later be identified as cyclotides is rooted in the ethnobotanical study of traditional African medicine. oup.com In the 1960s, a Norwegian doctor, Lorents Gran, observed the use of a medicinal tea made from the plant Oldenlandia affinis by women in the Democratic Republic of Congo to accelerate and ease childbirth. oup.comresearchgate.netproteinspotlight.orgresearchgate.net This herbal preparation, known locally as "kalata-kalata," was typically prepared by boiling a handful of the dried plant in water. proteinspotlight.orgresearchgate.net The resulting decoction was either consumed by women during labor or applied vaginally to strengthen contractions and shorten the duration of delivery. proteinspotlight.orgresearchgate.net
The use of O. affinis was not limited to facilitating labor. In some communities in South-Eastern Nigeria, a decoction of the plant is used as a remedy for malaria and fever. nih.gov In Benin, it is mixed with honey to address learning impairment and used as an aqueous decoction to treat colic. nih.gov These traditional uses, particularly its potent uterotonic effects, prompted scientific investigation into the plant's active constituents. oup.comproteinspotlight.org The active component was named kalata B1, after the traditional medicine from which it was derived. proteinspotlight.org
Early Isolation and Biochemical Analysis
The initial scientific investigations into "kalata-kalata" confirmed its uterotonic activity in rat models. nih.gov The active ingredient, the polypeptide Kalata B1, was first isolated from the above-ground parts of Oldenlandia affinis. acs.orgnih.gov The isolation process involved extracting ground plant material with a dichloromethane/methanol mixture, followed by purification steps including reversed-phase flash chromatography and preparative high-performance liquid chromatography (RP-HPLC). acs.org
Early biochemical analysis in the 1970s revealed that Kalata B1 was a peptide composed of approximately 30 amino acids. oup.com Even with the techniques available at the time, it was clear that Kalata B1 possessed unusual stability. oup.comacs.org It was found to be resistant to degradation by proteolytic enzymes and retained its biological activity even after being boiled, a condition that would denature most conventional peptides. oup.comacs.org This remarkable resilience hinted at a special and robust three-dimensional structure. oup.com Initial studies determined its amino acid composition, noting it was rich in cysteine, threonine, and glycine (B1666218). nih.govrcsb.org However, the techniques of the early 1970s were insufficient to determine its full sequence or its cyclic nature. oup.com
Table 1: Early Biochemical Findings of Kalata B1
| Property | Finding | Source |
|---|---|---|
| Source | Oldenlandia affinis | oup.comacs.org |
| Traditional Name | Kalata-kalata | proteinspotlight.orgnih.gov |
| Initial Activity | Uterotonic (induces uterine contractions) | oup.comnih.gov |
| Approx. Size | ~30 amino acids | oup.com |
| Stability | Resistant to heat and proteolytic degradation | oup.comacs.org |
| Amino Acid Comp. | Rich in Cysteine, Threonine, Glycine | nih.govrcsb.org |
Elucidation of Primary and Three-Dimensional Structure of Kalata-B1
It wasn't until 1995 that the complete and extraordinary structure of Kalata B1 was fully elucidated. oup.com Through a combination of enzyme cleavage studies and advanced analytical techniques, its primary structure was determined. nih.gov
Three-Dimensional Structure: The 3D solution structure of Kalata B1 was determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy combined with distance-restrained simulated annealing. nih.govrcsb.org This revealed a novel and intricate topology. The structure is dominated by regions of β-sheet connected by tight turns. nih.govrcsb.org
The six cysteine residues form three disulfide bonds, which create a knotted arrangement. oup.comacs.org Two of these disulfide bonds and the connecting backbone segments form a ring, which is penetrated by the third disulfide bond. acs.orgnih.gov This unique "cyclic cystine knot" (CCK) motif (CysI-CysIV, CysII-CysV, CysIII-CysVI) braces the cyclic backbone, conferring the exceptional stability observed in earlier studies. oup.comresearchgate.netuq.edu.au The final determined disulfide connectivity for Kalata B1 is between Cys5-Cys22, Cys13-Cys27, and Cys17-Cys29. nih.gov This knotted core leaves no room for hydrophobic residues in the interior; instead, they form a solvent-exposed patch on the molecule's surface. acs.orgnih.gov
Table 2: Structural Characteristics of Kalata B1
| Feature | Description | Source |
|---|---|---|
| Amino Acid Count | 29 residues | nih.govrcsb.org |
| Backbone | Head-to-tail cyclic | oup.comnih.gov |
| Conserved Residues | 6 Cysteines | acs.orgnih.gov |
| Core Motif | Cyclic Cystine Knot (CCK) | oup.comresearchgate.net |
| Disulfide Bonds | 3 (Cys5-Cys22, Cys13-Cys27, Cys17-Cys29) | nih.gov |
| Secondary Structure | Primarily β-strands and tight turns | nih.govrcsb.org |
| PDB ID | 1NB1, 1KAL | rcsb.orgresearchgate.net |
Table 3: Amino Acid Sequence of Kalata B1
| Sequence | Source | |||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Kalata B1 | C | G | T | C | V | G | G | T | C | N | T | P | G | C | T | C | S | W | P | V | C | T | R | N | - | G | L | P | V | nih.gov |
Note: The sequence is presented linearly for clarity, but the native protein is cyclic, with a peptide bond between the N-terminal Glycine (G) and the C-terminal Asparagine (N). The standard one-letter amino acid codes are used.
Structural Biology of Kalata B1 and Its Precursor
Primary Sequence Organization of Kalata-B1 Precursor (e.g., Oak1 Gene)
The prototypic cyclotide Kalata-B1 is synthesized from a larger precursor protein encoded by the Oak1 gene in the plant Oldenlandia affinis. pnas.orgwikipedia.org This precursor protein is a multidomain entity, with each region playing a crucial role in the correct folding, targeting, and processing of the mature cyclotide. uq.edu.aunih.govresearchgate.net The full-length Oak1 clone is 725 base pairs long and encodes a predicted protein of 124 amino acids. pnas.org The generic layout of the this compound includes an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), the mature Kalata-B1 domain, and a C-terminal propeptide (CTPP). uq.edu.aumdpi.comuq.edu.au
Endoplasmic Reticulum (ER) Signal Sequence
At the N-terminus of the this compound is a typical ER signal sequence, approximately 20 amino acids in length. pnas.orgwikipedia.org This hydrophobic sequence directs the nascent polypeptide chain to the endoplasmic reticulum, initiating its entry into the secretory pathway. uq.edu.auresearchgate.net Once inside the ER, the signal peptide is cleaved off. uq.edu.au
N-terminal Propeptide (NTPP) and N-terminal Repeat (NTR)
Following the ER signal sequence, the precursor contains an N-terminal propeptide (NTPP) and an N-terminal repeat (NTR) region. uq.edu.auuq.edu.au The NTPP, along with the NTR, is believed to be involved in targeting the precursor protein to the vacuole, which is the site of the final processing and storage of the mature cyclotide. uq.edu.auresearchgate.netnih.gov The NTR is a highly conserved region of about 16-20 amino acids. wikipedia.orgnih.gov While the NTR has been shown to have a well-defined helical structure in isolation, studies suggest that it becomes intrinsically unstructured when linked to the folded mature domain. nih.gov
C-terminal Propeptide (CTPP) and C-terminal Repeat (CTR)
Flanking the mature cyclotide domain at its C-terminus is a short, hydrophobic C-terminal propeptide (CTPP), also referred to as the C-terminal repeat (CTR). nih.govmdpi.com This region is typically 3 to 7 amino acids long. nih.gov The CTPP is crucial for the cyclization process. nih.gov Specifically, the processing at the C-terminal site is carried out by an asparaginyl endopeptidase (AEP). uq.edu.au This enzyme recognizes and cleaves at a conserved asparagine (or sometimes aspartic acid) residue at the C-terminus of the cyclotide domain, which is essential for the subsequent head-to-tail ligation. uq.edu.aumdpi.com
Mature Cyclotide Domain Within the Precursor
Embedded within the precursor is the 29-amino acid sequence that will become the mature Kalata-B1. pnas.org This domain contains all six of the cysteine residues that are the hallmark of cyclotides and are essential for forming the cystine knot. pnas.org In the Oak1 precursor, the Kalata-B1 sequence is flanked on both sides by a highly conserved Gly-Leu-Pro sequence, which is thought to be a recognition site for processing enzymes. pnas.org
Three-Dimensional Topology of Mature Kalata-B1: The Cyclic Cystine Knot (CCK) Motif
The mature Kalata-B1 peptide possesses a unique and exceptionally stable three-dimensional structure defined by the cyclic cystine knot (CCK) motif. uq.edu.auuit.no This motif is a combination of a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. uq.edu.auuit.no The structure was first elucidated using two-dimensional nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
Cyclic Peptide Backbone Conformation
The mature Kalata-B1 peptide is characterized by a head-to-tail cyclized backbone, a feature that contributes significantly to its remarkable stability. researchgate.net This circular structure is formed by a peptide bond between the N-terminal glycine (B1666218) and the C-terminal asparagine of its linear precursor. researchgate.net The backbone is further constrained by a cystine knot motif, an intricate arrangement of three disulfide bonds (I-IV, II-V, and III-VI). uq.edu.au This knot, in conjunction with the cyclic backbone, creates the cyclic cystine knot (CCK) motif, a defining feature of cyclotides. uq.edu.au
Structural Flexibility and Rigidity of Loops
The Kalata-B1 structure consists of six loops connecting the conserved cysteine residues. While the core CCK motif provides a rigid scaffold, the loops exhibit varying degrees of flexibility. oup.com Loops 1 and 4 are generally more conserved in sequence, with loop 1 often containing the consensus sequence [AG]E[ST] and loop 4 typically comprising a single amino acid. oup.com The other loops display greater sequence variability, which is a key determinant of the diverse biological activities of cyclotides. oup.com
Conformational Analysis of this compound Fragments
The biosynthesis of Kalata-B1 involves the post-translational processing of a larger precursor protein, known as Oak1 (Oldenlandia affinis kalata clone number 1). wikipedia.org The conformation of this precursor and its constituent domains plays a crucial role in its correct folding, targeting, and processing into the mature cyclic peptide.
Structural Properties of Isolated Pro-domains
The this compound protein, Oak1, possesses a modular structure that includes an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), the mature Kalata-B1 domain, and a C-terminal propeptide (CTPP). researchgate.net When studied in isolation, the N-terminal repeat (NTR) region exhibits a well-defined helical structure. researchgate.netnih.gov This suggests that this domain has an intrinsic propensity to adopt a specific secondary structure. The C-terminal region is critical for the cyclization process. researchgate.netnih.gov
| Domain of this compound (Oak1) | Structural Characteristic (in isolation) | Primary Function |
| N-terminal Propeptide (NTPP) | Non-conserved pro-region | Part of the N-terminal pro-domain |
| N-terminal Repeat (NTR) | Well-defined helical structure | Implicated in vacuolar targeting |
| C-terminal Propeptide (CTPP) | Short hydrophobic tail | Important for the cyclization process |
Intrinsic Disorder of the N-terminal Pro-domain within the Precursor
A key finding in the structural analysis of the this compound is the conformational state of the N-terminal pro-domain when it is part of the larger precursor molecule. Despite the N-terminal repeat (NTR) having a defined helical structure on its own, it becomes intrinsically disordered when coupled to the natively folded mature Kalata-B1 domain. researchgate.netnih.gov Nuclear magnetic resonance (NMR) spectroscopy studies have shown no evidence of an ordered structure for the NTR in the context of the precursor. researchgate.netnih.gov This intrinsic disorder of the N-terminal pro-domain is a significant characteristic of the precursor protein. researchgate.netnih.gov Furthermore, this disordered region appears to induce the self-association of the precursor protein, which may be linked to its function in vacuolar targeting. researchgate.netnih.gov
Impact of Precursor Conformation on Downstream Processing
The conformation of the this compound is instrumental for the sequential enzymatic reactions that lead to the mature, cyclic peptide. The N-terminal pro-domain, including the intrinsically disordered NTR, is implicated in targeting the precursor to the vacuole, which is the site of processing. nih.govresearchgate.netnih.gov The self-association induced by the disordered N-terminal domain might facilitate this transport or compartmentalization within the vacuole. researchgate.netnih.gov
Biosynthesis and Post Translational Processing of Kalata B1 Precursor
Gene Expression and Transcriptional Regulation of Precursor Synthesis
The genetic blueprint for Kalata B1 is encoded within the Oak1 (Oldenlandia affinis kalata clone number 1) gene. wikipedia.orgnih.gov This gene gives rise to a precursor protein that is significantly larger than the final Kalata B1 peptide. wikipedia.orgpnas.org The Oak1 gene, along with others encoding cyclotide precursors, can be part of a multigene family within the plant's genome. pnas.org In Oldenlandia affinis, the transcripts for cyclotide precursors, including that for Kalata B1, are among the most abundantly expressed, indicating a significant transcriptional commitment to cyclotide production. nih.gov
The precursor protein encoded by Oak1 has a modular structure. pnas.org It contains a single domain for the Kalata B1 peptide. nih.gov However, other cyclotide precursor genes, such as Oak2 and Oak4, can encode multiple cyclotide domains, which may be identical or different. wikipedia.orgpnas.org These domains are separated by N-terminal repeat (NTR) sequences. wikipedia.org The high levels of precursor transcripts are consistent with the large quantities of mature cyclotides found in the plant, suggesting that gene expression is a key regulatory point in their biosynthesis. nih.gov
Subcellular Trafficking and Localization of Kalata-B1 Precursor Processing
The journey of the this compound from its synthesis to its final form involves trafficking through several subcellular compartments, each playing a critical role in the processing cascade.
Role of ER Signal Sequence in Secretory Pathway Entry
The this compound protein, like other cyclotide precursors, contains an N-terminal endoplasmic reticulum (ER) signal sequence. wikipedia.orgpnas.orguq.edu.au This sequence, typically around 20 amino acids long, directs the newly synthesized polypeptide into the secretory pathway, starting with the ER. pnas.orgigem.org This initial targeting is a crucial step, as the ER provides the specific environment required for the subsequent folding and modification events. uq.edu.auigem.org Once inside the ER, the signal peptide is cleaved off. igem.org
Disulfide Bond Formation in the Endoplasmic Reticulum
Within the oxidizing environment of the ER, the six conserved cysteine residues within the Kalata B1 domain form three disulfide bonds. pnas.orgigem.org This process is likely facilitated by protein disulfide isomerases. researchgate.net The formation of these bonds is critical for establishing the characteristic cystine knot motif, a key structural feature of cyclotides that contributes to their exceptional stability. uq.edu.auacs.org The cystine knot consists of a ring formed by two disulfide bonds and the connecting backbone segments, which is threaded by the third disulfide bond. uq.edu.au
Translocation to the Vacuole and its Significance
Following folding and disulfide bond formation in the ER, the this compound is transported to the vacuole. igem.orgnih.gov This translocation is a significant step, as the vacuole is the site of the final proteolytic processing and cyclization events. nih.gov Studies have shown that the N-terminal propeptide and the N-terminal repeat (NTR) regions of the precursor protein act as vacuolar targeting signals. nih.govresearchgate.netnih.gov The self-association of the precursor, potentially mediated by the unstructured N-terminal pro-domain, might also play a role in this targeting. researchgate.netnih.gov The storage of mature cyclotides in the vacuole is consistent with their proposed role in plant defense. nih.gov
Enzymatic Processing Events
The final maturation of the this compound into the cyclic Kalata B1 peptide involves precise enzymatic cleavage events.
N-terminal Cleavage by Papain-like Cysteine Proteases (e.g., Kalatase A)
The first cleavage event removes the N-terminal propeptide from the mature cyclotide domain. nih.govmdpi.com This step is catalyzed by a specific class of enzymes known as papain-like cysteine proteases. mdpi.compnas.org An enzyme identified from O. affinis, named Kalatase A, has been shown to be responsible for this N-terminal processing. pnas.orgpnas.org This cleavage exposes the N-terminus of the Kalata B1 sequence, a prerequisite for the subsequent cyclization step. mdpi.com While the N-terminal cleavage site does not have a strict amino acid conservation, the action of proteases like Kalatase A ensures the correct processing of the precursor. pnas.orgnih.gov
| Enzyme | Class | Function | Substrate |
| Kalatase A | Papain-like Cysteine Protease | N-terminal cleavage of the this compound | Oak1 precursor protein |
The subsequent C-terminal cleavage and head-to-tail cyclization are mediated by asparaginyl endopeptidases (AEPs), which recognize a conserved asparagine or aspartic acid residue at the C-terminus of the cyclotide domain. mdpi.commdpi.comportlandpress.com This final step results in the formation of the cyclic backbone that characterizes the mature Kalata B1 peptide.
C-terminal Cleavage and Backbone Cyclization by Asparaginyl Endopeptidases (AEPs)
Asparaginyl endopeptidases (AEPs) play a pivotal role in the final stages of Kalata-B1 biosynthesis. These enzymes are responsible for both the cleavage of the C-terminal propeptide and the subsequent ligation of the newly formed C-terminus to the N-terminus of the cyclotide domain, a process known as backbone cyclization. nih.govoup.com This dual catalytic activity is a hallmark of AEP-mediated cyclotide maturation. The reaction is thought to occur in the vacuole, where the precursor protein is targeted. igem.orguq.edu.au The AEP-mediated mechanism involves the formation of a reactive thioester acyl intermediate after cleavage, which is then ideally positioned to react with the unmasked N-terminal Glycine (B1666218), leading to cyclization. oup.com
Specific AEPs exhibit varying efficiencies and specificities towards the this compound, Oak1. OaAEP1b, an asparaginyl endopeptidase from Oldenlandia affinis, the plant that naturally produces Kalata-B1, has been identified and shown to effectively cyclize the this compound. uq.edu.auuq.edu.au Its activity is crucial for the efficient production of cyclic Kalata-B1. researchgate.net
Another well-characterized AEP, CtAEP1 (also known as butelase 1) from Clitoria ternatea, demonstrates very high catalytic efficiency in peptide ligation. igem.orgigem.org However, CtAEP1 has different recognition sequence requirements compared to OaAEP1. igem.org For instance, while OaAEP1b recognizes the native C-terminal propeptide of the Oak1 precursor, efficient cyclization by CtAEP1 is achieved when the native C-terminal propeptide is replaced with a dipeptide sequence, "HV". igem.orgresearchgate.net This highlights the distinct substrate specificities among different AEPs. Studies have shown that for the this compound, CtAEP1 is a superior ligase for in planta activity compared to OaAEP1b. frontiersin.org
The mechanism of AEP-mediated cyclization is a fascinating example of enzymatic transpeptidation. The process begins with the AEP recognizing and cleaving the peptide bond C-terminal to a specific Asparagine (Asn) or, to a lesser extent, Aspartic acid (Asp) residue located at the end of the cyclotide domain. oup.comnih.gov This cleavage results in the formation of a covalent acyl-enzyme intermediate. oup.com
Instead of being hydrolyzed by a water molecule, this reactive intermediate is nucleophilically attacked by the free α-amino group of the N-terminal residue of the cyclotide domain, which is typically a Glycine. oup.com This intramolecular reaction leads to the formation of a new peptide bond, effectively ligating the N- and C-termini and resulting in a cyclic peptide backbone. nih.govnih.gov This transpeptidation reaction is highly efficient and specific, ensuring the correct circularization of the Kalata-B1 peptide. nih.gov
Sequence Determinants for Efficient Processing and Cyclization
The efficiency of this compound processing and subsequent cyclization is heavily influenced by specific amino acid residues at and around the cleavage sites, as well as by the propeptide sequences.
The amino acid sequence at the C-terminal processing site is critical for efficient cyclization. The positions are denoted as...P2-P1↓P1'-P2'... where the arrow indicates the AEP cleavage site.
P1 Position: An Asparagine (Asn) residue at the P1 position is absolutely essential for both cleavage and cyclization to occur. nih.govresearchgate.net Mutation of this residue completely abolishes the production of cyclic protein. nih.gov
P1' Position: The P1' position, immediately following the cleavage site, requires a small amino acid such as Glycine (Gly), Alanine (Ala), or Serine (Ser) for efficient cyclization. nih.govnih.govresearchgate.net
P2 Position: The residue at the P2 position in the cyclotide domain is typically an Arginine (Arg). While substitution of this residue does not necessarily reduce the relative percentage of cyclic protein, it can severely decrease the total amount of Kalata-B1 produced. nih.gov
P2' Position: The P2' position is highly conserved and must be occupied by a Leucine (Leu) or Isoleucine (Ile). nih.govnih.govresearchgate.net The absence of these residues can prevent cyclization and may lead to unusual post-translational modifications. nih.govnih.govresearchgate.net OaAEP1b, for example, shows a strong preference for hydrophobic residues at this position. uq.edu.au
In contrast to the strict requirements at the C-terminus, the cleavage at the N-terminus of the cyclotide domain appears to have less stringent specificity requirements for the amino acids at the cleavage site. nih.govnih.govresearchgate.net
The N-terminal propeptide is involved in targeting the precursor to the vacuole, the site of cyclization. igem.orguq.edu.au While the N-terminal cleavage itself shows relaxed specificity, the presence of the N-terminal propeptide is a prerequisite for the entire processing cascade.
Research into the sequence determinants for cyclization has led to the discovery of novel post-translational modifications. A notable example is the hydroxylation of a Proline residue within the C-terminal propeptide. This modification was observed when the highly conserved Leucine at the P2' position was substituted with Alanine. nih.govnih.govresearchgate.net
This substitution resulted in the production of Kalata-B1 with a truncated and modified C-terminal propeptide containing the sequence Gly-Ala-Hyp-Ser, where Hyp is hydroxyproline. nih.gov Further mutational analysis revealed that the minimal motif for this specific Proline hydroxylation is GAPS (Gly-Ala-Pro-Ser). nih.gov This finding highlights the intricate interplay between sequence specificity and enzymatic modifications in the biosynthesis of Kalata-B1. Additionally, oxidation of Tryptophan residues to oxindolylalanine, N-formylkynurenine, or kynurenine (B1673888) has been observed in Kalata-B1. nih.gov
Protein Folding and Maturation Pathways of Kalata B1 Precursor
Oxidative Folding of Linear Kalata-B1 Precursor
The oxidative folding of the linear Kalata B1 precursor is a crucial step where the peptide chain adopts its native three-dimensional structure through the formation of three specific disulfide bonds. nih.gov This process, which can be studied both in vivo and in vitro, is characterized by the formation of specific intermediates, the potential for misfolding, and a strong dependence on environmental conditions. nih.govnih.gov
In its natural biosynthetic pathway within plants, the linear Kalata B1 precursor folds and forms its characteristic disulfide bonds in the endoplasmic reticulum, a process likely facilitated by protein disulfide isomerases (PDI). uq.edu.aunih.govresearchgate.net The six cysteine residues within the Kalata B1 sequence form three specific disulfide bridges (CysI-CysIV, CysII-CysV, CysIII-CysVI) that create the defining cystine knot architecture. researchgate.net
In vitro oxidative folding studies have provided detailed insights into this process. The folding of the reduced linear precursor typically proceeds through a series of one-disulfide (1SS) and two-disulfide (2SS) intermediates. uq.edu.auuq.edu.au Research has identified a particularly stable two-disulfide intermediate that accumulates during the oxidative refolding of Kalata B1. proteopedia.orgresearchgate.net This intermediate possesses the two native disulfide bonds that form the ring (CysII-CysV and CysIII-CysVI), while the third bond that penetrates this ring (CysI-CysIV) remains unformed. researchgate.net Despite its native-like characteristics, this intermediate represents a significant hurdle in the folding pathway. researchgate.net Further studies have also pointed to a common native-like 2SS intermediate in the folding pathways of Kalata B1. uq.edu.au
In addition to on-pathway traps, the folding process can lead to misfolded products with non-native disulfide connectivities. nih.gov The complexity of forming the correct knotted topology means that incorrect cysteine pairings can occur, leading to scrambled isomers. Studies on truncated precursor fragments have shown that their folding is less efficient than that of the full-length peptide, often resulting in multiple, likely misfolded, products. uq.edu.au
The efficiency and outcome of Kalata B1 precursor folding are highly sensitive to the surrounding chemical environment. A key finding is the significant role of organic co-solvents. The correctly folded linear peptide is typically produced only in the presence of partially hydrophobic solvent conditions. nih.govacs.org This is attributed to the fact that, unlike many proteins that bury hydrophobic residues in their core, correctly folded Kalata B1 exposes a significant hydrophobic patch on its surface. uq.edu.auuq.edu.au The organic solvent is believed to stabilize these exposed residues, thereby favoring the native conformation. nih.gov
The standard and most effective in vitro folding conditions reported in multiple studies are summarized in the table below.
| Parameter | Condition | Rationale | Source |
| Buffer | 0.1 M Ammonium (B1175870) Bicarbonate (NH₄HCO₃) | Provides a stable pH environment. | uq.edu.aunih.gov |
| pH | 8.5 | Alkaline pH facilitates thiol-disulfide exchange reactions. | uq.edu.aunih.gov |
| Co-solvent | 50% (v/v) Isopropanol (iPrOH) | Stabilizes surface-exposed hydrophobic patches on the folded peptide. | nih.govnih.govacs.org |
| Redox System | Reduced (GSH) and Oxidized (GSSG) Glutathione | Catalyzes disulfide bond formation and shuffling to correct misfolded isomers. | nih.govosti.gov |
| Typical Redox Ratio | 2 mM GSH : 0.4 mM GSSG | A specific ratio to control the redox potential for optimal folding. | nih.gov |
This interactive table summarizes the optimal conditions for the in vitro oxidative folding of the linear this compound.
While these optimized conditions significantly improve the yield of correctly folded product, folding can occur in purely aqueous buffers, but it is generally less efficient. nih.govnih.gov
Interplay Between Disulfide Bond Formation and Backbone Cyclization
The maturation of Kalata B1 involves two key structural events: the formation of the three disulfide bonds and the cyclization of the peptide backbone. The order in which these events occur has a profound impact on the folding process and has been explored through both synthetic chemistry and studies of the natural biosynthetic pathway. nih.govnih.govacs.org
Two primary strategies have been developed for the chemical synthesis of Kalata B1, which mirror the fundamental questions about its maturation pathway. nih.govresearchgate.netacs.org
Strategy A: Oxidation Prior to Cyclization: In this approach, the linear precursor peptide is first subjected to oxidative folding conditions to form the correct three-disulfide cystine knot. researchgate.netacs.org This folding process pre-organizes the N- and C-termini, bringing them into close proximity, which facilitates the subsequent chemical ligation step to form the circular backbone. nih.govacs.org This strategy is analogous to the proposed natural biosynthetic pathway, where the precursor is believed to fold in the ER before being cyclized by an asparaginyl endopeptidase in the vacuole. igem.orgnih.gov
Strategy B: Cyclization Prior to Oxidation: This alternative strategy involves first cyclizing the linear, reduced precursor peptide. researchgate.netacs.org The resulting cyclic but still reduced peptide is then subjected to oxidative conditions to form the disulfide bonds. acs.org This approach has been shown to be remarkably effective, highlighting the powerful influence of the cyclic backbone on the folding process. nih.gov
The cyclization of the backbone has a dramatic and beneficial effect on the oxidative folding of Kalata B1. nih.govacs.org When the peptide is cyclized first (Strategy B), it folds into the correct disulfide-bonded structure much more efficiently than its linear counterpart. nih.gov Notably, the cyclic reduced peptide can fold to a significant degree even in purely aqueous solutions, without the need for the hydrophobic co-solvents required for the efficient folding of the linear precursor. nih.govacs.org
The cyclic backbone introduces significant conformational constraints, which reduces the conformational space the unfolded peptide can explore. researchgate.net This constraint appears to overcome the energetic barrier associated with exposing hydrophobic residues to an aqueous environment, effectively driving the folding process toward the native state. researchgate.net The constraints imposed by the circular backbone are also thought to influence the formation of folding intermediates and kinetic traps, leading to different folding pathways compared to linear cystine knot proteins. proteopedia.orgnih.gov Therefore, pre-cyclization appears to be a key factor in enhancing the efficiency and fidelity of Kalata B1 folding. researchgate.net
Molecular and Cellular Mechanisms of Action of Kalata B1
Interaction with Biological Membranes
The initial and most critical step in the mechanism of action of Kalata-B1 is its interaction with biological membranes. This process is not a random event but a highly specific and orchestrated series of molecular interactions that ultimately lead to the permeabilization and disruption of the target cell membrane.
Specific Binding to Phosphatidylethanolamine (B1630911) (PE) Phospholipids (B1166683)
A key feature of Kalata-B1's membrane interaction is its specific binding to phosphatidylethanolamine (PE) phospholipids. uq.edu.aunih.gov Research has shown that the bioactivity of Kalata-B1 is dependent on the lipid composition of the target cell membrane, with a clear preference for membranes enriched in PE. uq.edu.aunih.gov This specific interaction is a conserved feature among many cyclotides. uq.edu.au Molecular dynamics simulations have further elucidated this specificity, revealing that an ionic interaction between the carboxylate group of the glutamic acid at position 7 (E7) of Kalata-B1 and the ammonium (B1175870) group of the PE headgroup is a crucial initiating event for membrane binding. nih.gov This specific recognition of PE headgroups is a determining factor in the initial tethering of the cyclotide to the membrane surface. uq.edu.aunih.govnih.gov
Role of Hydrophobic and Bioactive Faces in Membrane Association
The structure of Kalata-B1 features distinct molecular surfaces that play specialized roles in membrane association. These are broadly categorized as the "hydrophobic face" and the "bioactive face". uq.edu.aunih.govresearchgate.net
The hydrophobic face , composed of exposed hydrophobic residues, is responsible for the initial, non-specific insertion into the lipid bilayer. researchgate.netmdpi.com This interaction is a primary driving force for partitioning the peptide from the aqueous environment into the lipophilic membrane core. mdpi.com
The bioactive face , on the other hand, is a cluster of hydrophilic residues, including the critical E7 residue, that is essential for the specific interactions and subsequent biological activity. nih.govresearchgate.netnih.gov Alanine-scanning mutagenesis studies have demonstrated that mutations within this face can dramatically reduce or abolish the peptide's lytic and insecticidal activities. nih.govnih.gov This face is directly involved in the specific binding to PE headgroups and is also thought to mediate the self-association of Kalata-B1 molecules on the membrane surface. nih.govnih.govnih.gov
The interplay between these two faces is critical: the hydrophobic face drives the initial membrane association, while the bioactive face fine-tunes the specific interactions and subsequent steps leading to membrane disruption. nih.gov
| Face | Key Residues/Features | Primary Function in Membrane Interaction |
| Hydrophobic Face | Exposed hydrophobic amino acids | Initial insertion into the lipid bilayer |
| Bioactive Face | Cluster of hydrophilic residues (including Glu7) | Specific binding to PE phospholipids and self-association |
Membrane Permeabilization and Pore Formation
Following binding and insertion into the membrane, Kalata-B1 induces membrane permeabilization, a process that disrupts the integrity of the cell membrane and leads to leakage of cellular contents. mdpi.comnih.govnih.gov This is a key aspect of its cytotoxic and pesticidal activities. Electrophysiological measurements and dye leakage experiments have provided unequivocal evidence that Kalata-B1 forms pores in lipid bilayers. nih.govnih.gov
The process of permeabilization is thought to occur in a series of steps:
Binding and Accumulation: Kalata-B1 monomers first bind to the membrane surface, a process governed by both specific interactions with PE and hydrophobic forces. nih.govnih.gov
Oligomerization: Once a critical concentration of the peptide is reached on the membrane surface, the monomers self-associate to form oligomeric complexes. nih.govnih.gov
Insertion and Pore Formation: These oligomers then insert into the membrane, forming transmembrane pores that allow the unregulated passage of ions and small molecules. nih.govnih.gov
The formation of these pores disrupts the electrochemical gradients across the cell membrane, leading to a loss of cellular homeostasis and ultimately cell death. nih.gov
Oligomerization Models for Pore Formation
The precise architecture of the pores formed by Kalata-B1 is an area of active research, with several models proposed. One prominent model suggests a "barrel-stave" mechanism, where self-associating peptide monomers arrange themselves like staves in a barrel to form a transmembrane channel. nih.gov However, evidence also points towards a "toroidal pore" model, where the pore is lined by both the peptides and the lipid headgroups, causing a significant disruption of the bilayer curvature. researchgate.netacs.org
A proposed model for pore formation by Kalata-B1 involves the following stages nih.govresearchgate.net:
Initial interaction of Kalata-B1 monomers with the membrane surface via their hydrophobic patch.
Lateral diffusion of the monomers across the membrane.
Oligomerization of the monomers, likely into tetramers or octamers, with the bioactive face mediating this self-association.
Insertion of the oligomeric complex into the membrane, leading to the formation of a pore.
Electrophysiological studies have estimated the diameter of the pores formed by Kalata-B1 to be in the range of 41–47 Ångstroms. nih.govcapes.gov.br This size is sufficient to allow the passage of ions and small molecules, consistent with the observed leakage of cellular contents. asm.org
Mechanisms Underlying Biological Activities
The membrane-disrupting properties of Kalata-B1 are the foundation for its diverse biological activities, including its potent insecticidal and nematocidal effects.
Insecticidal and Nematocidal Activity at the Molecular Level
The insecticidal and nematocidal activities of Kalata-B1 are a direct consequence of its ability to disrupt the cell membranes of target organisms. mdpi.comnih.gov
Insecticidal Activity: When ingested by insect larvae, Kalata-B1 targets the epithelial cells of the midgut. mdpi.comnih.gov Electron microscopy studies have revealed that the cyclotide causes severe damage to these cells, leading to blebbing, swelling, and eventual lysis. nih.govresearchgate.net This disruption of the midgut lining interferes with nutrient absorption and creates a pathway for gut bacteria to enter the insect's hemocoel, leading to septicemia and death. Unlike some other plant defense proteins, the insecticidal action of Kalata-B1 does not appear to involve the inhibition of digestive enzymes like trypsin or chymotrypsin. pnas.org The primary mechanism is the direct disruption of membrane integrity. acs.org
Nematocidal Activity: Kalata-B1 is also toxic to various nematode species. mdpi.comnih.gov Studies have shown that the cyclotide can exert its toxic effects through interaction with the external surface of the nematode, suggesting that ingestion is not strictly necessary. asm.org It is proposed that Kalata-B1 interacts with the lipid-rich epicuticle layer of the nematode, increasing its permeability by forming pores. asm.org This disruption of the outer protective layer of the nematode leads to a loss of osmotic balance and viability. The anthelmintic activity of Kalata-B1 mutants correlates with their ability to cause membrane leakage, further supporting the role of membrane disruption in its nematocidal action. acs.org
Proposed Modes of Action on Target Organisms
The primary mechanism of action for Kalata-B1 involves the direct interaction with and disruption of cellular membranes. nih.govxiahepublishing.comnih.gov This activity is consistent with its observed hemolytic properties and its ability to damage the gut epithelial cells in insect larvae. nih.gov The bioactivity of Kalata-B1 is intrinsically linked to its capacity to bind to, interact with, and ultimately compromise the integrity of the target membrane. researchgate.net
A key feature of Kalata-B1's action is its specific affinity for membranes containing phosphatidylethanolamine (PE) phospholipids. nih.govnih.gov The interaction is not merely based on electrostatic attraction but is a specific targeting of the PE headgroup. nih.govresearchgate.net This initial binding is followed by the insertion of the peptide's hydrophobic patch into the lipid bilayer. rsc.org This process is believed to induce membrane curvature, a critical step in its disruptive mechanism. nih.gov
Following membrane binding and insertion, Kalata-B1 molecules are thought to self-associate or oligomerize at the membrane surface. nih.govnih.gov This oligomerization, centered around a bioactive cluster of residues, leads to the formation of pores or ion channels. nih.gov One proposed model is the formation of lipidic toroidal pores, where the peptide acts similarly to a surfactant, decreasing the critical packing parameter of the lipids. mdpi.comresearchgate.net This pore formation ultimately leads to the leakage of cellular contents and cell death. nih.govxiahepublishing.comnih.gov The efficiency of this leakage correlates directly with the peptide's membrane selectivity. nih.gov
Table 1: Summary of Proposed Modes of Action for Kalata-B1
| Mechanism Step | Description | Key Research Findings | References |
|---|---|---|---|
| Membrane Targeting | Kalata-B1 selectively binds to specific phospholipids in the cell membrane. | Demonstrates high affinity for phosphatidylethanolamine (PE)-rich bilayers. Binding is specific to the PE headgroup. | nih.govnih.govrsc.org |
| Membrane Disruption | Upon binding, the peptide disrupts the normal structure and integrity of the lipid bilayer. | Induces membrane curvature and is consistent with its hemolytic and insecticidal activities. | nih.govnih.gov |
| Pore Formation | The peptide oligomerizes within the membrane to form pores or channels. | Forms pores with channel-like activity, leading to leakage of vesicular contents. A toroidal pore model has been proposed. | nih.govmdpi.comresearchgate.net |
| Cell Lysis | The disruption and pore formation lead to the death of the target cell. | Observed to disrupt gut epithelial cells in larvae and cause hemolysis. | nih.gov |
Investigation of Receptor-Dependent vs. Receptor-Independent Mechanisms
A significant question in understanding Kalata-B1's bioactivity is whether it relies on a specific interaction with a chiral protein receptor. nih.gov Extensive research suggests that its mechanism is predominantly receptor-independent. nih.govnih.gov The wide range of cell types that Kalata-B1 can target, including those involved in its hemolytic, insecticidal, and anti-HIV activities, hints at a generalized mechanism not reliant on a specific receptor. nih.gov
The most compelling evidence for a receptor-independent pathway comes from studies using a synthetically created all-D enantiomer of Kalata-B1—a perfect mirror image of the naturally occurring L-isoform. nih.govnih.gov This D-Kalata-B1 was found to be bioactive, exhibiting both anti-HIV and hemolytic properties, although with lower efficiency than the native L-Kalata-B1. nih.govrcsb.org Since protein receptors are chiral and typically only recognize one enantiomer, the activity of the D-isoform strongly indicates that the biological effect does not depend on specific chiral recognition by a receptor. nih.govnih.gov
The reduced activity of the D-enantiomer is correlated with its lower affinity for phospholipid bilayers in model membranes. nih.govrcsb.org This suggests that the bioactivity of both L- and D-Kalata-B1 is governed by their affinity for lipid membranes, which facilitates a membrane-leakage mechanism once a critical peptide-to-lipid ratio is achieved at the cell surface. researchgate.netnih.gov While the native L-Kalata-B1 binds with higher affinity to the chiral lipid environment found in eukaryotic membranes, the fundamental disruptive mechanism is conserved in the D-isoform, confirming a receptor-independent mode of action. researchgate.net However, it has been noted that some cyclotides, like Kalata B7, can act as moderate agonists for G protein-coupled receptors (GPCRs), such as the vasopressin and oxytocin (B344502) receptors, suggesting that while the primary disruptive action is receptor-independent, interactions with membrane proteins can occur. researchgate.netmdpi.com
Table 2: Comparative Activity of Kalata-B1 Enantiomers
| Enantiomer | Structure | Bioactivity | Implication for Mechanism | References |
|---|---|---|---|---|
| L-Kalata-B1 (Native) | Naturally occurring isoform. | Displays potent hemolytic, anti-HIV, and insecticidal activities. | Shows high affinity for PE-containing membranes. | researchgate.netnih.gov |
| D-Kalata-B1 (Synthetic) | Mirror image of the native peptide. | Active in hemolytic and anti-HIV assays, but with reduced potency (e.g., IC50 for hemolysis was 77.0 µM vs. 26.0 µM for the native form). | Activity excludes a mechanism dependent on a specific chiral protein receptor. Reduced activity correlates with lower membrane affinity. | nih.govrcsb.org |
Cellular Internalization and Intracellular Targets (Pre-clinical/Mechanistic Insights)
Kalata-B1 possesses the remarkable ability to penetrate mammalian cells, a feature that gives it potential as a scaffold for delivering drugs to intracellular targets. researchgate.netnih.gov Studies have revealed that it enters cells through a unique, dual-pathway mechanism involving both endocytosis and direct membrane translocation. researchgate.netnih.gov
Both entry pathways are initiated by the same molecular event: the targeting of phosphatidylethanolamine (PE) phospholipids on the outer surface of the cell membrane. researchgate.netnih.gov This interaction leads to the induction of membrane curvature. nih.gov From this point, the pathway diverges:
Direct Translocation: If the peptides are bound to the outer leaflet of the lipid bilayer, they can pass directly across the membrane into the cytosol. researchgate.net
Endocytosis: If the peptides aggregate near the cell's endocytic machinery, they can be taken into the cell via vesicular uptake. researchgate.netuq.edu.au This is an energy-dependent process, as demonstrated by reduced cellular uptake at 4°C. rsc.orguq.edu.au Studies have shown that this endocytosis is partially dependent on both dynamin and actin. rsc.orguq.edu.au
Once inside the cell, a portion of the peptide that enters via endocytosis can escape the endosomes and gain access to the cytosol. uq.edu.auspringernature.com This ability to reach the cytoplasm is crucial for its potential to modulate traditionally "undruggable" targets, such as intracellular protein-protein interactions. researchgate.netnih.gov For instance, a mutant version, [T20K] Kalata B1, has been shown to decrease the expression and secretion of interleukin-2 (B1167480) (IL-2), indicating an interaction with intracellular pathways that regulate gene expression. mdpi.compnas.org While the primary mechanism of toxicity in target organisms is membrane disruption, the ability to enter other cells non-toxically and access the cytosol opens up possibilities for its use as a therapeutic scaffold. mdpi.com
Table 3: Cellular Internalization Pathways of Kalata-B1
| Pathway | Description | Initiating Event | Evidence | References |
|---|---|---|---|---|
| Direct Membrane Translocation | Peptide crosses the plasma membrane directly to enter the cytosol. | Binding to PE phospholipids on the outer leaflet of the bilayer. | Observed in cell entry studies; allows direct cytosolic access. | researchgate.netuq.edu.au |
| Endocytosis | Peptide is engulfed by the cell membrane into vesicles. | Aggregation near endocytic machinery following binding to PE phospholipids. | Uptake is energy-dependent (inhibited at 4°C) and partially relies on dynamin and actin. Punctate fluorescence observed via microscopy suggests localization in endosomes. | researchgate.netnih.govrsc.orguq.edu.au |
Chemical Synthesis and Protein Engineering of Kalata B1 and Its Precursor
Synthetic Methodologies for Kalata-B1
Chemical synthesis offers a direct route to produce Kalata B1, providing precise control over the peptide sequence and allowing for the incorporation of unnatural amino acids. The primary challenges in the chemical synthesis of cyclotides are the efficient assembly of the linear peptide precursor and the subsequent macrocyclization and oxidative folding to achieve the correct three-dimensional structure.
Solid-Phase Peptide Synthesis (SPPS) (e.g., Fmoc, Boc Chemistry)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical assembly of the linear peptide precursor of Kalata B1. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. iris-biotech.descispace.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing steps. iris-biotech.deluxembourg-bio.com
Two main orthogonal protection strategies are employed in SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. scispace.com
Boc Chemistry: This was the earlier strategy developed for SPPS. The temporary Nα-amino group protection is provided by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). luxembourg-bio.com Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hazardous hydrofluoric acid (HF), for their removal during the final cleavage step from the resin. luxembourg-bio.comosti.gov An all-D isomer of Kalata B1 was successfully assembled using Boc chemistry to investigate its mechanism of action. nih.gov
Fmoc Chemistry: The Fmoc/tBu strategy has become the more dominant method for SPPS. luxembourg-bio.com The Nα-Fmoc group is base-labile and is typically removed by a piperidine solution, while the side-chain protecting groups are acid-labile (e.g., tBu, Trt, Pbf) and are cleaved simultaneously with the peptide from the resin using TFA. luxembourg-bio.comnih.gov This approach uses milder deprotection conditions for the Nα-amino group, making it compatible with a wider range of sensitive or modified amino acids. nih.gov A practical strategy for the chemical synthesis of cyclotides, including what could be applied to Kalata B1, involves the mild Fmoc solid-phase peptide synthesis of a linear peptide O-ester precursor. researchgate.net
The choice between Fmoc and Boc chemistry often depends on the specific peptide sequence and the presence of post-translational modifications. For long or complex sequences, aspartimide formation can be a significant side reaction in Fmoc chemistry. nih.gov
Native Chemical Ligation (NCL) for Cyclization
Once the linear precursor of Kalata B1 is synthesized and cleaved from the solid support, the next critical step is the head-to-tail cyclization of the peptide backbone. Native Chemical Ligation (NCL) is a highly efficient and widely used chemoselective method for this purpose. nih.govnih.gov
The NCL reaction involves the coupling of two unprotected peptide fragments. wikipedia.org For intramolecular cyclization, as required for Kalata B1, a single linear peptide precursor is designed to contain a C-terminal α-thioester group and an N-terminal cysteine residue. nih.govnih.gov The reaction proceeds in two steps under neutral aqueous conditions:
Transthioesterification: The thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a new thioester-linked intermediate. wikipedia.org
S-N Acyl Shift: This intermediate undergoes a rapid and spontaneous intramolecular S-to-N acyl rearrangement, resulting in the formation of a stable, native peptide bond at the ligation site. nih.govwikipedia.org
A key advantage of NCL is its high specificity, as the reaction occurs exclusively between the N-terminal cysteine and the C-terminal thioester, even in the presence of internal cysteine residues within the peptide sequence. nih.gov Studies on Kalata B1 have shown that using cysteine residues located in specific loops (loop 3 and 6) for ligation can provide better cyclization yields. nih.gov Following cyclization, the reduced peptide must undergo oxidative folding to form the characteristic three-disulfide-bond cystine knot topology of the mature cyclotide. scispace.com
Recombinant Expression Systems for Kalata-B1 Precursor Production
Recombinant DNA technology provides an alternative and often more scalable approach to producing the Kalata B1 precursor. This involves introducing a gene encoding the precursor into a host organism, which then transcribes and translates the gene to produce the desired peptide.
Bacterial Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains. biorxiv.orgbiorxiv.org The biosynthesis of Kalata B1 in E. coli has been successfully demonstrated. scispace.com This approach typically involves expressing the Kalata B1 precursor as a fusion protein, often linked to an affinity tag for purification and a self-splicing protein element (intein) to facilitate cyclization. scispace.comnih.gov The production of the precursor in E. coli allows for the generation of large quantities of material for subsequent in vitro cyclization and folding. osti.gov One of the challenges in bacterial systems is that the reducing environment of the E. coli cytoplasm does not favor the formation of disulfide bonds, often necessitating in vitro folding procedures after purification. scispace.com
| Host System | Key Feature | Advantage | Finding for Kalata B1 Production |
| Escherichia coli | Rapid growth, well-characterized genetics | High yield, cost-effective, scalable | Successful biosynthesis of Kalata B1 precursor demonstrated, often as a fusion protein with an intein for subsequent cyclization. scispace.com |
Plant-Based Expression Systems (e.g., Nicotiana benthamiana, Arabidopsis thaliana)
Producing cyclotides in plants, a technique known as molecular farming, is an attractive strategy as plants are the natural producers of these peptides and possess the necessary cellular machinery for their complex biosynthesis, including folding and cyclization. semanticscholar.org
Nicotiana benthamiana has emerged as a robust platform for the transient expression of recombinant proteins. oup.comfraunhofer.de This system allows for rapid, scalable production without the need to create stable transgenic lines. fraunhofer.de To produce mature Kalata B1 or its analogs, the plant is co-infiltrated with Agrobacterium tumefaciens carrying two separate transgenes: one for the linear Kalata B1 precursor and another for an asparaginyl endopeptidase (AEP). nih.gov AEPs are enzymes responsible for the natural head-to-tail cyclization of cyclotides in their native plant hosts. nih.gov By optimizing the precursor design and the choice of co-expressed AEP, yields of a Kalata B1 analog ([T20K]kB1) have reached up to 1.0 mg per gram of dry leaf tissue in infiltrated spots. nih.govresearchgate.net
| Host System | Key Feature | Advantage | Finding for Kalata B1 Production |
| Nicotiana benthamiana | Transient expression system | Rapid and scalable production, correct post-translational modifications | Co-expression of precursor and an asparaginyl endopeptidase (AEP) ligase yields correctly cyclized and folded Kalata B1 analogs. nih.govresearchgate.net |
Engineered Biosynthesis Approaches (e.g., Intein-Mediated Cyclization, SICLOPPs)
To streamline the production of cyclic peptides like Kalata B1 in recombinant systems, engineered biosynthesis approaches have been developed that co-opt natural protein splicing mechanisms.
Intein-Mediated Cyclization: This method utilizes inteins, which are protein segments that can excise themselves from a precursor protein while ligating the flanking sequences (exteins) with a peptide bond. nih.gov For Kalata B1 production in E. coli, the linear precursor sequence is cloned between the N- and C-terminal fragments of a split intein. osti.govscispace.com When the precursor fusion protein is expressed, the intein domains catalyze the cyclization of the embedded Kalata B1 sequence. scispace.comnih.gov
SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides): This is an advanced system based on cyanobacterial split inteins that has been successfully used to synthesize Kalata B1 in E. coli. tandfonline.comtandfonline.comunimelb.edu.au An expression vector is constructed where the Kalata B1 sequence is flanked by the N- and C-terminal halves of a split intein. tandfonline.com Upon expression, the intein fragments associate and auto-process, excising themselves and ligating the ends of the Kalata B1 peptide to form the cyclic backbone. tandfonline.comtandfonline.com This method has proven effective for producing correctly cyclized Kalata B1, which can then be purified and folded. nih.gov Researchers have also demonstrated that splicing efficiency can be modulated by the presence of reducing agents, which suggests that disulfide bond formation in the precursor can influence the cyclization reaction. tandfonline.com
| Engineered Approach | Mechanism | Host System | Key Finding |
| Intein-Mediated Cyclization | A self-excising protein element (intein) ligates the flanking ends of the precursor peptide. nih.gov | E. coli | Enables biosynthesis of the cyclic Kalata B1 backbone directly within the host cell. scispace.com |
| SICLOPPs | A system using cyanobacterial split inteins to catalyze the circular ligation of the target peptide. tandfonline.comtandfonline.com | E. coli | Has been used to successfully synthesize Kalata B1, with splicing and cyclization confirmed by mass spectrometry. tandfonline.com |
Rational Design and Mutagenesis Studies
Mutagenesis studies have been instrumental in elucidating the structure-function relationships of Kalata B1, identifying key residues that govern its biological activities and stability. These studies pave the way for the rational design of analogues with enhanced or novel properties.
Alanine Scanning Mutagenesis for Identifying Critical Residues
Alanine scanning mutagenesis, a technique where individual non-cysteine residues are systematically replaced by alanine, has been employed to map the functional epitopes of Kalata B1. A comprehensive study involving the synthesis of 22 single-point alanine mutants revealed that residues crucial for the peptide's lytic and insecticidal activity are not randomly distributed but are clustered on one face of the molecule, forming a "bioactive face". nih.govnih.gov
This bioactive cluster is distinct from the hydrophobic patch involved in membrane binding, suggesting a multi-step mechanism of action that involves initial membrane interaction followed by specific self-association to form pores. nih.gov The study highlighted that substitutions in loop 1 (Gly-6, Glu-7, Thr-8) and loop 5 (Trp-23, Val-25) were particularly detrimental to lytic activity, effectively abolishing it. nih.govnih.gov Other residues in loops 2, 3, and 6 were found to have a lesser, though still significant, impact on activity. nih.gov These findings underscore the importance of a specific hydrophilic surface for the biological function of Kalata B1.
| Mutant | Location (Loop) | Effect on Lytic Activity | Reference |
|---|---|---|---|
| G6A | 1 | Abolished | nih.govnih.gov |
| E7A | 1 | Abolished | nih.govnih.gov |
| T8A | 1 | Abolished | nih.govnih.gov |
| G12A | 2 | Reduced | nih.gov |
| N15A | 3 | Reduced | nih.gov |
| T16A | 3 | Reduced | nih.gov |
| W23A | 5 | Abolished | nih.govnih.gov |
| V25A | 5 | Abolished | nih.govnih.gov |
Site-Directed Mutagenesis for Functional Modulation
Beyond alanine scanning, site-directed mutagenesis has been used to introduce specific amino acids at key positions to enhance the properties of Kalata B1. Research has shown that strategic point mutations can improve long-term stability and insecticidal activity. researchgate.net For instance, substituting either Asparagine-29 (Asn29) or Glycine-1 (Gly1) with lysine or leucine was found to double the stability of Kalata B1 in alkaline conditions over a seven-day period while maintaining its insecticidal potency. researchgate.net
Furthermore, these mutations can facilitate more efficient production methods. The mutants where Gly1 was replaced by lysine or leucine could be cyclized in vitro with approximately 90% yield within five minutes using the asparaginyl endopeptidase (AEP) enzyme. researchgate.net This demonstrates how rational, site-directed mutations can modulate the function and improve the manufacturing potential of cyclotides.
Synthesis and Characterization of Stereoisomers (e.g., All-D Kalata-B1)
To investigate the mechanism of action and the role of chirality in its biological function, the all-D enantiomer of Kalata B1 has been synthesized and characterized. nih.govnih.gov The synthesis of D-Kalata B1 was accomplished using solid-phase peptide synthesis (SPPS) with Boc chemistry, incorporating D-amino acids. nih.gov The linear D-precursor was then cyclized through intramolecular native chemical ligation. nih.govnih.gov
Characterization by ¹H NMR spectroscopy confirmed that the synthesized D-Kalata B1 was the structural mirror image of the native L-Kalata B1. nih.govnih.gov When tested for biological activity, the all-D peptide was found to be active in anti-HIV, cytotoxic, and hemolytic assays, but with a lower efficiency than its native L-counterpart. nih.govnih.gov This reduced activity was correlated with a lower affinity for phospholipid bilayers in model membranes. nih.govnih.gov These findings are significant as they suggest that the biological activity of Kalata B1 does not depend on interaction with a specific chiral protein receptor, but rather is mediated by its interaction with the lipid membrane. nih.govnih.gov
Molecular Grafting and Cyclotide Scaffold Engineering
The exceptional stability of the Kalata B1 framework makes it an ideal scaffold for protein engineering. By replacing native loop sequences with exogenous bioactive peptides—a process known as molecular grafting—new functions can be imparted while leveraging the stability of the cyclotide core. nih.gov
Integration of Exogenous Peptides into Kalata-B1 Loops
Researchers have successfully integrated a variety of peptide sequences into the loops of Kalata B1, particularly loops 5 and 6, which are amenable to modification. nih.gov This strategy has been used to develop novel peptide-based therapeutics. For example, an antagonist of vascular endothelial growth factor A (VEGF-A) was grafted into loop 3 of Kalata B1 to create a potential anti-angiogenesis agent. nih.gov In another study, epitopes from myelin oligodendrocyte glycoprotein (MOG) were grafted into loops 5 and 6 to generate chimeric peptides for treating multiple sclerosis. nih.gov
This "molecular grafting" approach has also been used to design novel melanocortin agonists for potential obesity treatment by replacing residues in loop 6 with the bioactive HFRW tetrapeptide sequence. uq.edu.au These examples demonstrate the versatility of the Kalata B1 scaffold in accommodating and presenting diverse bioactive peptide epitopes. nih.gov
| Grafted Peptide/Epitope | Integration Site (Loop) | Targeted Function | Reference |
|---|---|---|---|
| VEGF-A antagonist (RRKRRR) | 3 | Anti-angiogenesis | nih.govnih.gov |
| MOG41-47 (RSPVSRV) | 5 | Multiple Sclerosis Therapeutic | nih.gov |
| Melanocortin agonist (HFRW) | 6 | MC4R Agonist (Anti-obesity) | uq.edu.au |
| Octreotide | 6 | Somatostatin Receptor Ligand | nih.gov |
Design Principles for Maintaining Fold and Stability in Engineered Variants
A critical aspect of molecular grafting is ensuring that the insertion of an exogenous peptide does not disrupt the native fold and stability of the cyclotide scaffold. Studies have shown that the Kalata B1 framework is remarkably tolerant to residue substitutions and sequence insertions. nih.gov
Key design principles for maintaining the structural integrity of engineered variants include:
Choosing appropriate graft sites: Loops that are naturally more flexible and exposed, such as loops 5 and 6, are often chosen as they are more accommodating to insertions without perturbing the core cystine knot structure. nih.gov
Preserving the hydrophobic and hydrophilic faces: While a surface-exposed hydrophobic patch is important for folding, modifications to this area can be made. Replacing hydrophobic residues with polar or charged ones can abolish undesired hemolytic activity while retaining the stable cyclic backbone. nih.gov
Engineered analogues generally retain the native cyclotide fold, and in many cases, the grafted cyclotide shows increased resistance to degradation in human serum compared to the linear peptide epitope alone. nih.gov This confirms the viability of the cyclotide framework as a robust and stable scaffold for drug design.
Development of Cyclotide Libraries for Research Purposes
The unique structural stability and tolerance for sequence variation make cyclotides, particularly the Kalata B1 scaffold, ideal frameworks for the development of combinatorial libraries. These libraries are powerful tools in drug discovery and molecular biology, enabling the screening of vast numbers of peptide variants for specific biological activities or binding affinities. Both biosynthetic and chemical synthesis strategies have been successfully employed to generate diverse Kalata B1-based libraries for various research applications.
One of the pioneering approaches to creating cyclotide libraries involved the biosynthesis of Kalata B1 and several of its mutants using a modified protein splicing unit. nih.gov In this method, linear Kalata B1 precursor sequences were expressed in E. coli as fusion proteins with an engineered intein. nih.govscispace.com The intein facilitates an intramolecular native chemical ligation (NCL) reaction, leading to the cyclization of the peptide backbone. nih.govosti.gov To enhance the expression and solubility of the linear precursor, it was fused to the C-terminus of a thioredoxin (Trx) tag. nih.gov
Researchers demonstrated that the cyclization and folding of these biosynthesized precursors could be efficiently performed in a single step in vitro. nih.gov This "one-pot" reaction is typically conducted in a redox buffer containing reduced glutathione (GSH), which acts as a thiol co-factor, mimicking intracellular conditions and promoting the correct formation of the characteristic cystine knot disulfide bonds. nih.gov Analysis of the cyclization and folding reactions by HPLC and mass spectrometry confirmed that all members of a small, custom-generated Kalata B1 library were expressed and processed with comparable yields, resulting in the correctly folded cyclotides. nih.gov This work established the feasibility of using recombinant DNA techniques to produce large combinatorial libraries of highly stable miniproteins based on the Kalata B1 scaffold. nih.govscispace.com
Chemical synthesis offers another robust avenue for generating cyclotide libraries. Solid-phase peptide synthesis (SPPS), particularly using Fmoc-based chemistry, is employed to assemble the linear peptide precursors. nih.gov Following synthesis and purification, the linear peptides are cyclized. A common method for backbone cyclization is intramolecular NCL, where a peptide sequence with an N-terminal cysteine reacts with a C-terminal α-thioester group. nih.govacs.org This strategy has been used to produce not only native Kalata B1 but also its enantiomer (D-Kalata B1) and various analogs. nih.govnih.gov The chemical synthesis approach provides the flexibility to incorporate non-proteinogenic amino acids and other modifications. A notable application of this method is the creation of a complete suite of alanine mutants for Kalata B1, allowing for a systematic study of the contribution of each amino acid residue to the structure and function of the cyclotide. nih.gov
More advanced library screening techniques have been developed by combining the Kalata B1 scaffold with display technologies. For instance, an acyclic version of the Kalata B1 backbone was utilized in a bacterial display approach to generate a genetically encoded library. semanticscholar.orgnih.gov This library was then screened to identify novel cyclotide sequences capable of binding to the vascular endothelial growth factor A (VEGFA) binding site on neuropilin-1. nih.gov This powerful technique led to the discovery of several bioactive cyclotides with high affinity for their target, demonstrating the potential for rapid selection of potent and proteolytically resistant peptide ligands from large, genetically encoded libraries. nih.govnih.gov
The development of these library technologies underscores the versatility of the Kalata B1 precursor as a molecular scaffold. By leveraging both biosynthetic and chemical methods, researchers can generate vast collections of cyclotide variants and screen them for novel therapeutic leads and research probes.
| Library Generation Method | Precursor Type | Key Features | Application Example |
| Intein-Mediated Biosynthesis | Linear precursor fused to an intein and expressed in E. coli. | Utilizes recombinant DNA technology; allows for large, genetically encoded libraries; cyclization/folding often done in vitro. | Generation of a small library of Kalata B1 mutants to demonstrate feasibility. nih.gov |
| Chemical Synthesis (SPPS/NCL) | Linear precursor assembled via solid-phase peptide synthesis. | High versatility, allows incorporation of unnatural amino acids; cyclization via native chemical ligation. | Creation of a complete alanine-scan library of Kalata B1. nih.gov |
| Bacterial Display | Acyclic version of the Kalata B1 precursor displayed on bacteria. | Enables screening of large, genetically encoded libraries for binding affinity to specific targets. | Selection of novel cyclotides binding to neuropilin-1. nih.gov |
Biotechnological and Academic Research Applications
Kalata-B1 as a Molecular Scaffold for Peptidomimetics and Drug Discovery
The exceptional stability of the Kalata-B1 cyclotide, conferred by its cyclic cystine knot (CCK) motif, makes its precursor a prime candidate for engineering novel therapeutic peptides. researchgate.netresearchgate.netnih.gov This structural framework is highly resistant to thermal, chemical, and enzymatic degradation. researchgate.netnih.gov
Enhancing Stability and Bioavailability of Grafted Peptides
Researchers have successfully utilized the Kalata-B1 scaffold to enhance the stability of biologically active but otherwise fragile peptide sequences. By grafting these epitopes into the loops of the Kalata-B1 framework, their resistance to degradation is significantly improved. acs.org For instance, a study demonstrated that grafting a peptide epitope (MOG41–47) onto the Kalata-B1 scaffold resulted in a molecule that was substantially more stable in human serum, acid, and pancreatin (B1164899) compared to the linear epitope alone. acs.org After 24 hours, over 90% of the scaffold peptide remained in serum, while the linear form was completely degraded. acs.org This enhanced stability is a critical attribute for developing orally bioavailable peptide-based drugs. nih.govnih.gov In fact, engineered cyclotides based on Kalata-B1 have demonstrated oral bioactivity. nih.gov
A notable example is the development of a bradykinin (B550075) B1 receptor antagonist. When grafted into the Kalata-B1 scaffold, the resulting chimeric peptides showed enhanced stability in human serum, with a half-life exceeding six hours, a significant improvement over the control peptide's five-minute half-life. rsc.org This demonstrates the potential of the Kalata-B1 scaffold in creating stable and orally active peptide therapeutics. rsc.orgresearchgate.net
Targeting Specific Biomolecular Interactions (Pre-clinical)
The Kalata-B1 scaffold has been employed to design peptides that target a variety of biomolecular interactions, showing promise in pre-clinical studies for various diseases.
Cancer: The Kalata-B1 scaffold was used to create antagonists for the vascular endothelial growth factor A (VEGF-A) receptor, a key player in angiogenesis. nih.govmdpi.commdpi.com By grafting Arg-rich peptide inhibitors of VEGF-A, researchers developed cyclotides with anti-VEGF activity, with the most potent showing an IC50 value of 12 µM. mdpi.com
Pain and Obesity: The Kalata-B1 framework has been used to develop antagonists for the bradykinin B1 and melanocortin 4 receptors, which are implicated in pain and obesity management, respectively. nih.govmdpi.com
Multiple Sclerosis: A point-mutated version of Kalata-B1, known as T20K, has shown therapeutic potential in a mouse model of multiple sclerosis when administered orally. mdpi.com
Antiviral Applications: The Kalata-B1 scaffold has been engineered to inhibit the Dengue NS2B-NS3 protease, suggesting its potential in developing antiviral therapeutics. researchgate.net
Below is a table summarizing some of the pre-clinical applications of Kalata-B1 as a molecular scaffold:
| Target | Grafted Epitope/Modification | Therapeutic Area | Key Finding |
| VEGF-A Receptor | Arg-rich peptide inhibitors | Cancer (Anti-angiogenesis) | Inhibition of VEGF-A receptor with an IC50 of 12 µM. mdpi.com |
| Bradykinin B1 Receptor | Bradykinin antagonist sequence | Pain Management | Orally active antagonist developed. nih.govxiahepublishing.com |
| Melanocortin 4 Receptor | Melanocortin agonist sequences | Obesity Management | Successful grafting of agonist peptides. xiahepublishing.comtandfonline.com |
| Multiple Sclerosis Model | T20K point mutation | Autoimmune Disease | Disease progression impeded with oral administration. mdpi.com |
| Dengue NS2B-NS3 Protease | Protease inhibitor sequence | Antiviral | Inhibition of viral protease. researchgate.net |
Applications in Plant Biotechnology and Agriculture Research
The natural function of Kalata-B1 as a plant defense molecule has inspired its use in agricultural biotechnology to protect crops from pests. uq.edu.auwikipedia.orgoup.com
Enhancing Plant Host Defense through Precursor Engineering
The gene encoding the Kalata-B1 precursor, Oak1, can be introduced into crop plants to enhance their natural defenses. thejaps.org.pkigem.org The precursor protein contains all the necessary components for the production of the mature, active cyclotide. wikipedia.orgigem.org Research has focused on understanding the processing of the Oak1 precursor to improve the efficiency of cyclotide production in transgenic plants. nih.gov It has been found that co-expressing the asparaginyl endopeptidase from O. affinis (OaAEP1b) along with the Oak1 precursor in Nicotiana benthamiana can increase the yield of cyclic Kalata-B1 by eight-fold. researchgate.net
Development of Transgenic Plants for Pest Control
A significant application of the this compound in agriculture is the development of transgenic crops resistant to pests. mabjournal.com The Golden Apple Snail (Pomacea canaliculata) is a major pest in rice paddies. thejaps.org.pkmabjournal.com
Studies have shown that transgenic rice expressing the Oak1 gene exhibit increased resistance to this snail. thejaps.org.pkmabjournal.commabjournal.com Leaf extracts from these transgenic plants demonstrated molluscicidal activity against juvenile snails, comparable to synthetic pesticides. mabjournal.commabjournal.com This approach offers a promising and more environmentally friendly alternative to chemical pesticides. mabjournal.commabjournal.com
Here are some key findings from research on transgenic rice expressing the this compound:
| Transgenic Plant | Target Pest | Key Outcome |
| Rice (Oryza sativa ssp. Indica) | Golden Apple Snail (Pomacea canaliculata) | Expression of Oak1 gene conferred resistance to snail infestation. thejaps.org.pkmabjournal.commabjournal.com |
| Rice (Oryza sativa ssp. Indica) | Golden Apple Snail (Pomacea canaliculata) | Leaf extracts showed molluscicidal activity comparable to metaldehyde. mabjournal.commabjournal.com |
Insights into Fundamental Protein Science
The study of the this compound and its processing into the mature cyclotide has provided valuable insights into fundamental protein science, particularly in the areas of protein folding and biosynthesis.
The complex structure of Kalata-B1, with its cyclic backbone and knotted disulfide bonds, raises intriguing questions about how it folds into its final, stable conformation. rcsb.org Research on the oxidative refolding of Kalata-B1 has identified a stable two-disulfide intermediate, providing a glimpse into the folding pathway. rcsb.org However, this intermediate is considered a kinetic trap, meaning it does not directly lead to the final native structure, highlighting the complexity of the folding process for cyclic cystine knot proteins. rcsb.org
Furthermore, studies on the this compound have shed light on the biosynthetic pathway of cyclotides. The precursor protein contains an N-terminal signal peptide that directs it to the endoplasmic reticulum, where the disulfide bonds are formed. igem.orgpnas.org It is then transported to the vacuole for cyclization. nih.govnih.gov Research has shown that the N-terminal pro-domain of the precursor is intrinsically unstructured but may play a role in vacuolar targeting through self-association. nih.gov The processing of the precursor involves cleavage at both the N- and C-termini of the mature cyclotide domain, with the C-terminal processing being crucial for efficient cyclization. nih.gov
Advanced Studies on Protein Folding and Stability
The this compound provides a fascinating model for studying the principles of protein folding and stability. The mature Kalata B1 is a cyclotide, a class of proteins characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. uq.edu.auuq.edu.au This intricate structure confers exceptional stability to the mature peptide, making it resistant to thermal, chemical, and enzymatic degradation. acs.orgnih.gov
Research into the precursor, encoded by the Oak1 gene in the plant Oldenlandia affinis, reveals a complex folding pathway. wikipedia.orgpnas.org The precursor protein contains an N-terminal propeptide, the mature Kalata B1 domain, and a C-terminal propeptide. nih.govnih.gov Studies have shown that the N-terminal region, while having a defined helical structure in isolation, becomes highly disordered when linked to the folded mature domain. nih.gov This disordered nature is believed to play a role in the self-association of the precursor, which may be linked to its vacuolar targeting. nih.gov
The exceptional stability of the mature Kalata B1, a direct consequence of its precursor's folding and processing, has been a major focus. The cyclic cystine knot is more critical to its chemical stability than the circular backbone. acs.org The interlocking nature of the CCK motif results in a highly compact and rigid structure. nih.gov This stability is so remarkable that Kalata B1 remains structurally intact and biologically active even after being boiled, a property that led to its initial discovery in a traditional African tea. nih.govoup.com
Mutational studies have further elucidated the structural determinants of stability. For instance, removing one of the three disulfide bonds makes the resulting molecule more susceptible to unfolding by chaotropic agents. oup.com
Understanding Topologically Complex Proteins
The this compound and the resulting mature cyclotide are prime examples of topologically complex proteins. The combination of a circular backbone and a knotted arrangement of disulfide bonds creates a unique and intricate three-dimensional structure. nih.govuq.edu.au The study of the this compound's biosynthesis provides a window into how nature produces such complex topologies.
The formation of the cyclic cystine knot, where one disulfide bond threads through a ring formed by two other disulfide bonds and the intervening backbone segments, is a key feature. pnas.org This knotted topology is a direct result of the specific disulfide connectivity (I-IV, II-V, III-VI) within a cyclic backbone. uq.edu.au Understanding how the linear precursor folds and is processed to achieve this specific knotted arrangement is a significant area of research.
The precursor itself contains distinct domains that guide this process. The N-terminal repeat (NTR) and the C-terminal region (CTR) that flank the mature cyclotide domain are crucial for proper processing and cyclization. nih.govresearchgate.net The C-terminal region is particularly important for the cyclization process. nih.gov The discovery of asparaginyl endopeptidases (AEPs), such as butelase 1, as the enzymes responsible for both the cleavage of the precursor and the subsequent ligation to form the circular backbone has been a major breakthrough. wikipedia.orgnih.gov
The study of the this compound has also shed light on the evolution of such complex protein structures. The genes encoding cyclotide precursors can contain single or multiple copies of the cyclotide domain, suggesting a mechanism for the diversification of these defense-related proteins in plants. wikipedia.orgpnas.org
Improving Production Yields for Research and Development
The unique properties of cyclotides, particularly their stability, make them attractive scaffolds for drug design and other biotechnological applications. nih.govresearchgate.net However, realizing this potential requires efficient and scalable methods for their production. Research has therefore focused on improving the production yields of Kalata B1, often starting from its precursor.
Several strategies have been explored to enhance production:
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a common method for producing cyclotides for academic research. uq.edu.au Both Fmoc and Boc chemistries can be used to assemble the linear precursor, which is then cyclized and oxidized. uq.edu.au The order of these final steps can significantly impact the yield. For Kalata B1, cyclizing the linear precursor before oxidation generally results in a higher yield of the correctly folded protein. uq.edu.auresearchgate.net
Recombinant Expression: Heterologous expression in systems like E. coli offers a potentially more cost-effective method for large-scale production. mdpi.com Various strategies have been developed to produce the Kalata B1 precursor in microbial hosts. One approach involves fusing the linear precursor to a carrier protein, such as thioredoxin, to improve expression and solubility. nih.gov
Intein-Mediated Cyclization: A powerful technique for producing cyclic peptides involves the use of split inteins. tandfonline.comnih.gov In this system, the Kalata B1 precursor sequence is flanked by intein fragments. Upon expression and purification, the intein domains catalyze the excision of the precursor and the ligation of its ends to form the cyclic peptide. tandfonline.comnih.gov This method has been successfully used to produce Kalata B1 and its mutants. nih.gov
Enzymatic Cyclization: The discovery of asparaginyl endopeptidases (AEPs) that naturally catalyze cyclization in plants has opened up new avenues for in vitro and in vivo production. nih.gov Co-expression of the Kalata B1 precursor (Oak1) with an AEP, such as OaAEP1b from O. affinis, in transgenic plants like Nicotiana benthamiana has been shown to significantly increase the yield of cyclic Kalata B1. researchgate.net Enzymes like butelase 1 have demonstrated high efficiency in cyclizing the Kalata B1 precursor in vitro, with yields greater than 95%. nih.gov
Mutational Analysis for Improved Stability and Production: Research has also focused on engineering the Kalata B1 sequence itself to improve its properties. For example, specific point mutations have been shown to enhance the long-term stability of Kalata B1 under alkaline conditions, which could be beneficial for its application as a bioinsecticide. nih.gov Furthermore, studies on the cyclization efficiency of precursor mutants have shown that certain amino acid substitutions are well-tolerated by the AEP-mediated cyclization process, offering flexibility in designing novel cyclotides with improved characteristics. nih.gov
These advancements in production strategies are crucial for making Kalata B1 and other cyclotides more accessible for research and for developing their potential in medicine and agriculture.
Advanced Research Methodologies for Studying Kalata B1 Precursor
Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins and peptides in solution, which closely mimics their native environment. For the Kalata-B1 precursor and its fragments, NMR has been instrumental in revealing key structural details.
Two-dimensional NMR experiments are used to assign chemical shifts and identify distance, angle, and hydrogen bonding restraints that are then used to calculate a family of solution structures. pdbj.org For instance, the structure of a synthetic D-kalata B1, the mirror image of the native form, was determined using 1H NMR, confirming it had an identical secondary structure to the native L-kalata B1. nih.gov
Mass Spectrometry (MALDI-TOF, LC-MS/MS) for Sequence and Modifications
Mass spectrometry is an essential technique for verifying the amino acid sequence and identifying any post-translational modifications of the this compound and its processed forms.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to analyze the products of in vitro splicing reactions to detect the generation of cyclic Kalata B1. tandfonline.comnih.gov This technique allows for the determination of the molecular weights of the resulting peptides, confirming whether cyclization has occurred. tandfonline.com For example, in studies of modified Kalata B1, MALDI-TOF was used to observe peak clusters corresponding to the intact cyclic form. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are used to confirm the sequence and disulfide bond connectivity. tandfonline.comacs.org For example, enzyme cleavage experiments followed by RP-HPLC and mass spectrometry have been used to confirm the native disulfide connectivity in precursor fragments. uq.edu.au Collision-Induced Dissociation (CID) MS/MS can be used to sequence tryptic fragments of Kalata B1, yielding y-series and b-series ions that are consistent with the expected mature cyclic form. tandfonline.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid method used to assess the secondary structure content (e.g., alpha-helices, beta-sheets) of proteins and peptides. It is also valuable for monitoring conformational changes upon folding or interaction with other molecules.
CD spectroscopy has been used to examine the thermal and chemical stability of Kalata B1 and its variants. acs.org The CD spectrum of native Kalata B1 is characteristic of its beta-sheet content. contractlaboratory.com Studies have shown that the CD spectra of native and a synthetic mirror-image D-kalata B1 show equal but opposite optical rotations, confirming their enantiomeric relationship. nih.gov Furthermore, CD has been employed to demonstrate that cyclization does not negatively impact the helicity or folding of engineered cyclic proteins based on the Kalata B1 scaffold. researchgate.net
Biophysical Characterization of Interactions
Understanding how the this compound and the mature cyclotide interact with biological membranes is key to understanding their mechanism of action. Various biophysical assays are used to probe these interactions.
Membrane Permeability Assays (e.g., Dye Leakage)
Membrane permeability assays are used to determine if a peptide can disrupt the integrity of a lipid bilayer, a key feature of many antimicrobial and cytotoxic peptides.
A common method is the dye leakage assay, where a fluorescent dye, such as carboxyfluorescein, is encapsulated within phospholipid vesicles. nih.govuq.edu.au If the peptide disrupts the membrane, the dye is released, and its fluorescence can be measured. nih.gov Studies have shown that Kalata B1 induces leakage of carboxyfluorescein from these vesicles, indicating it increases membrane permeability. nih.govuq.edu.au Alanine-scanning mutagenesis studies combined with these assays have identified specific residues on the surface of Kalata B1 that are crucial for its lytic activity. nih.govcapes.gov.br
Electrophysiological Measurements of Pore Formation
Electrophysiological techniques provide direct evidence for the formation of pores or channels in a lipid bilayer by a peptide.
The patch-clamp technique has been used to measure ion currents passing through lipid bilayers exposed to Kalata B1. nih.govuq.edu.au These experiments have demonstrated that Kalata B1 induces the formation of conductive pores in liposome (B1194612) patches. nih.govuq.edu.au The conductance of these pores can be calculated from the current-voltage relationship, allowing for an estimation of the pore size. nih.govcapes.gov.br For Kalata B1, the diameter of the pores formed in asolectin bilayers has been estimated to be between 41 and 47 Ångstroms. nih.govcapes.gov.br These findings support a mechanism where Kalata B1 self-associates on the membrane surface to form multimeric pores, leading to membrane disruption. nih.govnih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor the real-time interaction between molecules. In the study of the this compound, SPR is instrumental in elucidating the binding kinetics of the mature Kalata B1 cyclotide with model lipid membranes, providing insights into its mechanism of action. nih.govcytivalifesciences.com This technique involves immobilizing a lipid bilayer onto a sensor chip and then flowing a solution containing the peptide over the surface. nih.gov The binding of the peptide to the membrane is detected as a change in the refractive index at the sensor surface, measured in response units (RU). nih.govcytivalifesciences.com
Researchers have employed SPR to investigate the selectivity of Kalata B1 for different types of phospholipids (B1166683). nih.govnih.gov Studies have shown that Kalata B1 exhibits a higher affinity for membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups compared to those composed solely of phosphatidylcholine (PC). nih.govnih.gov This selectivity is crucial as it suggests a preference for the lipid composition found in certain cell membranes, which may correlate with its biological activities. nih.govnih.gov
The kinetics of the interaction, including association (k_a) and dissociation (k_d) rates, can be determined from the sensorgram, which plots response units against time. cytivalifesciences.com This data allows for the calculation of the equilibrium dissociation constant (K_D), a measure of binding affinity. For instance, SPR has been used to compare the membrane binding of native L-Kalata B1 with its synthetic D-enantiomer, revealing differences in their membrane affinity which may explain their varied biological effects. nih.gov
Interactive Data Table: SPR Analysis of Kalata B1 and its Analogs with Model Membranes
| Peptide | Lipid Membrane Composition | Key Finding | Reference |
| Kalata B1 | POPC | No significant binding observed. | nih.gov |
| Kalata B1 | POPC/POPE (4:1) | Strong binding, indicating selectivity for PE-containing membranes. | nih.gov |
| D-Kalata B1 | POPC/POPE (4:1) | Lower affinity for the membrane compared to native L-Kalata B1. | nih.gov |
| Kalata B1 (G6A analog) | DMPE-containing lipids | Showed no increased response compared to Kalata B1, indicating the importance of the Gly6 residue in membrane interaction. | researchgate.net |
| Kalata B1 & Kalata B6 | Phosphatidylethanolamine-containing membranes | Both peptides showed higher affinity, suggesting selective binding to bacterial-like membranes. | nih.gov |
Fluorescence Spectroscopy for Membrane Interactions
Fluorescence spectroscopy is another valuable biophysical tool for probing the interactions between the Kalata-B1 peptide and lipid membranes. This technique often utilizes the intrinsic fluorescence of tryptophan (Trp) residues within the peptide sequence or extrinsic fluorescent probes incorporated into the lipid bilayer. acs.org The Kalata B1 structure contains an exposed Trp residue which serves as a natural probe for such studies. acs.org
Changes in the fluorescence emission spectrum of Trp, such as a shift in the maximum emission wavelength (λ_max) or an increase in fluorescence intensity, can indicate the transfer of the residue from an aqueous environment to the hydrophobic interior of a lipid membrane. acs.org Researchers have used this method to monitor the binding of Kalata B1 to vesicles of varying lipid compositions. For example, vesicle leakage assays, which measure the release of a fluorescent dye like carboxyfluorescein from liposomes upon peptide-induced disruption, provide quantitative data on the membrane-permeabilizing activity of Kalata B1. nih.govresearchgate.net
Furthermore, fluorescence spectroscopy has been employed to study the structural integrity of Kalata B1. The fluorescence of the Trp residue is known to be quenched by a nearby disulfide bond. acs.org Upon reduction of the disulfide bonds with an agent like dithiothreitol (B142953) (DTT), a significant increase in fluorescence intensity is observed, signaling a conformational change and loss of the native structure. acs.org This approach has been used to compare the stability of Kalata B1 with its variants. acs.org
Interactive Data Table: Fluorescence Spectroscopy Findings for Kalata B1
| Experiment Type | Observation | Interpretation | Reference |
| Intrinsic Tryptophan Fluorescence | Increase in fluorescence intensity and blue shift in emission maximum upon addition of lipid vesicles. | The tryptophan residue of Kalata B1 inserts into the hydrophobic core of the lipid bilayer. | acs.org |
| Carboxyfluorescein Leakage Assay | Kalata B1 induces leakage of carboxyfluorescein from phospholipid vesicles. | Kalata B1 disrupts the integrity of the lipid membrane, causing pore formation or destabilization. | nih.govresearchgate.net |
| Reduction by DTT | A 5-fold increase in Trp fluorescence intensity upon reduction. | The native structure is disrupted, removing the quenching effect of a neighboring disulfide bond on the Trp residue. | acs.org |
| Comparison with Kalata B2 | A 2-fold increase in Trp fluorescence intensity upon reduction. | Kalata B2 exhibits different conformational changes upon reduction compared to Kalata B1. | acs.org |
Genetic and Molecular Biology Tools
Gene Cloning and Mutagenesis for Precursor Engineering
The study of the this compound, known as Oak1, relies heavily on gene cloning and mutagenesis techniques. nih.gov The gene encoding the Oak1 precursor protein was first isolated from the plant Oldenlandia affinis. nih.govgoogle.com This gene contains sequences for an endoplasmic reticulum (ER) signal peptide, an N-terminal pro-region, the mature Kalata B1 domain, and a C-terminal tail. nih.gov
Cloning the Oak1 gene into expression vectors is the first step for a multitude of advanced research methodologies. oup.com Once cloned, site-directed mutagenesis is extensively used to engineer the precursor protein. This allows researchers to investigate the roles of specific amino acid residues and domains in the complex processes of folding, excision, and cyclization. researchgate.netnih.gov For example, mutations have been introduced into the N-terminal and C-terminal flanking regions of the Kalata B1 domain to identify the specific sequences (motifs) recognized by the processing enzymes. nih.gov
Mutagenesis studies have revealed that while the N-terminal cleavage site is relatively flexible, the C-terminal processing is highly specific, requiring an Asparagine (Asn) residue at the P1 position and a small amino acid like Glycine (B1666218), Alanine, or Serine at the P1' position for efficient cyclization. nih.gov Engineering the precursor by replacing the native Kalata B1 domain with other peptide sequences has also been explored to harness the cyclotide framework for producing novel cyclic peptides. oup.com
Transient and Stable Expression Systems in Plants
Both transient and stable expression systems in plants are pivotal for studying the biosynthesis of Kalata B1 and for the potential biotechnological production of cyclotides. Nicotiana benthamiana is a commonly used host for transient expression due to its ability to be easily infiltrated with Agrobacterium tumefaciens carrying the gene of interest, leading to rapid and high-level protein production within days. oup.comresearchgate.net
Transient expression has been instrumental in dissecting the cyclization process. For instance, co-expression of the Oak1 precursor gene with genes for specific asparaginyl endopeptidases (AEPs), the enzymes responsible for cyclization, has been shown to significantly increase the yield of cyclic Kalata B1. researchgate.netresearchgate.net This system allows for the rapid testing of various precursor mutants and AEP orthologs to optimize cyclization efficiency. researchgate.net
Stable transformation, leading to the creation of transgenic plants that permanently carry and express the Oak1 gene, is employed for long-term studies and for developing plants as "biofactories" for cyclotide production. researchgate.net While this process is more time-consuming, it allows for the study of Kalata B1 production and storage across the plant's life cycle. Challenges remain, as the efficiency of cyclization in transgenic plants can be low, often resulting in the accumulation of linear, unprocessed precursor forms. researchgate.netnih.gov Research is ongoing to improve yields in stable systems, for example by co-expressing the necessary processing enzymes. uq.edu.au
Microscopy Techniques for Subcellular Localization (e.g., GFP fusion)
Determining the precise subcellular location where the this compound is processed and where the mature cyclotide is stored is crucial for understanding its biosynthesis. To achieve this, researchers have utilized microscopy techniques, particularly by creating fusion proteins with the Green Fluorescent Protein (GFP). nih.gov
The strategy involves genetically fusing the coding sequence of GFP to the sequence of the this compound protein (Oak1). nih.govresearchgate.net When this fusion construct is expressed in plant cells, the resulting protein fluoresces, allowing its location to be visualized using confocal microscopy. nih.govresearchgate.net
Studies using this approach have demonstrated that the full-length Oak1 precursor, when fused to GFP, is targeted to the plant cell's vacuole. nih.gov By creating further constructs with different parts of the precursor (e.g., only the N-terminal propeptide or the C-terminal tail) fused to GFP, it was determined that the N-terminal regions of the precursor contain the necessary signals for vacuolar targeting. nih.gov These findings strongly suggest that the final steps of precursor processing—excision and head-to-tail cyclization—occur within the vacuole, which then serves as the storage site for the mature, stable Kalata B1 cyclotide. nih.govuq.edu.au
Interactive Data Table: Subcellular Localization of Oak1-GFP Fusion Constructs
| Fusion Construct | Promoter | Host System | Observed Subcellular Localization | Conclusion | Reference |
| Full-length Oak1-GFP | 35S | Nicotiana benthamiana leaves (transient) | Vacuole | The full precursor is targeted to the vacuole for processing and storage. | nih.gov |
| N-terminal propeptide of Oak1-GFP | 35S | Nicotiana benthamiana leaves (transient) | Vacuole | The N-terminal propeptide is sufficient to direct the protein to the vacuole. | nih.gov |
| N-terminal repeat of Oak1-GFP | 35S | Nicotiana benthamiana leaves (transient) | Vacuole | The N-terminal repeat also acts as a vacuolar targeting signal. | nih.gov |
| C-terminal propeptide of Oak1-GFP | 35S | Nicotiana benthamiana leaves (transient) | Not specified as a targeting signal | The C-terminal region, while essential for cyclization, is not a primary targeting signal. | nih.gov |
Proteomic and Chemical Biology Approaches
To understand the full biological role of Kalata B1, it is essential to identify its molecular targets within cells. Proteomic and chemical biology approaches are employed to uncover these protein-protein interactions. A significant challenge is that the interactions may be transient or of low affinity, making them difficult to capture with traditional methods.
A powerful chemical biology strategy involves the design and synthesis of a "probe" molecule based on the Kalata B1 structure. frontiersin.orgnih.gov This probe is chemically modified to include two key features: a photo-affinity label and a tag for enrichment, such as biotin (B1667282). frontiersin.org A photo-affinity label, like benzophenone (B1666685) (Bpa), is an amino acid analog that becomes highly reactive upon exposure to UV light, forming a covalent bond with any nearby interacting proteins. frontiersin.org
In one study, a probe based on the [T20K]Kalata B1 analog was synthesized. frontiersin.orgnih.gov This probe, [T20K,W23Bpa]Kalata B1, was incubated with cell lysates from immune cells. Upon UV irradiation, the probe covalently cross-linked to its binding partners. The biotin tag then allowed for the specific capture and purification of these cross-linked complexes using streptavidin beads. The captured proteins were subsequently identified using mass spectrometry-based proteomics. This approach successfully identified 14-3-3 proteins as potential interaction partners of Kalata B1, an interaction that was then validated through further biochemical assays. frontiersin.orgnih.gov This methodology provides a robust framework for the target deconvolution of cyclic peptides like the this compound. frontiersin.org
Photo-affinity Labeling and Chemical Proteomics for Target Identification
Photo-affinity labeling and chemical proteomics are powerful strategies to identify direct binding partners of a molecule within a complex biological sample. While these techniques have been more extensively applied to the mature Kalata B1 cyclotide to find its extracellular or cellular targets, recent advancements have enabled their use in studying the precursor itself to unravel the intricacies of its biosynthesis. nih.govfrontiersin.orgresearchgate.net
A significant challenge in studying precursor-protein interactions is the transient nature of these associations. Proximity-dependent biotinylation identification (BioID) has emerged as a valuable tool to overcome this limitation. nih.gov This method uses a promiscuous biotin ligase (such as TurboID) fused to the protein of interest—in this case, the this compound (Oak1). researchgate.net When expressed in a cellular system, the fusion protein biotinylates nearby proteins, effectively creating a snapshot of its immediate molecular environment. These biotinylated proteins can then be isolated and identified by mass spectrometry. nih.govresearchgate.net
A recent study successfully employed TurboID-based proximity labeling to map the protein interactome of the this compound (Oak1) in both a cyclotide-producing plant (Petunia x hybrida) and a non-producing plant (Nicotiana benthamiana). researchgate.net This approach led to the identification of several key protein classes that interact with the precursor during its maturation.
Detailed Research Findings from Proximity Labeling:
Chaperones and Folding Catalysts: The study identified several endoplasmic reticulum (ER) resident chaperones and protein disulfide isomerases (PDIs) in the this compound interactome. researchgate.net This finding provides direct evidence for the involvement of the in-planta folding machinery in the maturation of cyclotide precursors.
Processing Enzymes: Crucially, the proximity labeling experiment identified an asparaginyl endopeptidase and a papain-like cysteine protease as proximate to the Oak1 precursor. researchgate.net This supports the hypothesis that these proteases are directly involved in the proteolytic processing of the precursor to release the mature cyclotide domain. researchgate.netrsc.orgmdpi.comnih.gov
The general workflow for such an experiment is outlined below:
Table 1: Generalized Workflow for Proximity Labeling of this compound| Step | Description |
|---|---|
| 1. Construct Generation | The coding sequence of the this compound (Oak1) is genetically fused to a promiscuous biotin ligase (e.g., TurboID). |
| 2. Expression | The fusion construct is expressed in a suitable plant system, such as Nicotiana benthamiana, via agroinfiltration. |
| 3. In vivo Biotinylation | Exogenous biotin is supplied to the cells, which is then activated by the ligase to covalently label proteins in close proximity (typically within a ~10 nm radius) to the Oak1-TurboID fusion protein. nih.gov |
| 4. Protein Extraction | Total proteins are extracted from the plant tissue under denaturing conditions. |
| 5. Affinity Purification | Biotinylated proteins are captured and purified using streptavidin-coated beads. |
| 6. Mass Spectrometry | The captured proteins are digested (e.g., with trypsin), and the resulting peptides are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| 7. Data Analysis | Identified proteins are filtered against control experiments (e.g., expression of TurboID alone) to identify specific interaction partners of the this compound. |
This methodology provides a powerful, unbiased approach to identify the cellular components that interact with the this compound during its journey from ribosomal synthesis to final cyclization.
Enzyme Activity Assays for Processing Enzymes
The processing of the this compound into its mature, cyclic form is a multi-step enzymatic process. nih.govanu.edu.au The key enzymes responsible for the final cleavage and cyclization are asparaginyl endopeptidases (AEPs), also known as legumains. anu.edu.aumdpi.comuq.edu.au AEPs recognize and cleave the peptide bond C-terminal to an asparagine (Asn) residue, which is a highly conserved feature at the C-terminus of the cyclotide domain in precursor proteins like Oak1. nih.gov Following cleavage, the same enzyme catalyzes a transpeptidation reaction to form the cyclic peptide backbone. anu.edu.au
To study the function and specificity of these processing enzymes, researchers rely on robust enzyme activity assays. These assays typically use synthetic, fluorogenic substrates that mimic the natural cleavage site of the enzyme.
Fluorogenic Substrate-Based Assays:
A widely used method for measuring AEP activity involves a fluorogenic substrate such as Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine-7-amido-4-methylcoumarin). mdpi.comnovusbio.comrndsystems.com In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide bond after the asparagine residue by an active AEP, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group is released. The increase in fluorescence over time, which can be measured using a fluorescent plate reader, is directly proportional to the enzyme's activity. mdpi.comnih.gov
Detailed Research Findings from Enzyme Assays:
pH Dependence: AEPs exhibit pH-dependent activity. Assays have shown that plant AEPs involved in cyclotide biosynthesis are active under acidic conditions (pH 4.0-5.8), which is consistent with their localization in the plant vacuole. nih.govnovusbio.comnih.gov
Substrate Specificity: Kinetic studies using various synthetic substrates have confirmed the high specificity of AEPs for asparagine at the P1 position (the amino acid immediately preceding the cleavage site). mdpi.comnih.gov While some activity can be detected with aspartic acid at P1, asparagine is the preferred residue, reflecting the conserved nature of this residue in cyclotide precursors. nih.gov
In Vitro Cyclization: Purified AEPs have been used in in vitro assays with synthetic linear Kalata B1 precursor peptides. uq.edu.au These experiments have successfully demonstrated the dual ability of the enzyme to both cleave the C-terminal propeptide and ligate the newly formed C-terminus to the N-terminus, producing the mature cyclic Kalata B1. uq.edu.au
The table below outlines the typical components and conditions for an AEP activity assay.
Table 2: Typical Components of an Asparaginyl Endopeptidase (AEP) Activity Assay| Component | Description & Purpose | Typical Concentration/Condition |
|---|---|---|
| Enzyme Source | Purified recombinant AEP or crude protein extract from plant tissue (e.g., Oldenlandia affinis). | Variable (e.g., 1-100 µg/mL) |
| Activation Buffer | An acidic buffer used to pre-incubate and activate the pro-enzyme form of AEP. | 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0-4.5 novusbio.com |
| Assay Buffer | An acidic buffer that provides the optimal pH for enzymatic activity during the measurement phase. | 50 mM MES, 250 mM NaCl, pH 5.0-5.8 novusbio.comnih.gov |
| Fluorogenic Substrate | A synthetic peptide with a C-terminal fluorophore (e.g., AMC) that is released upon cleavage. | Z-Ala-Ala-Asn-AMC; 100-200 µM novusbio.com |
| Reducing Agent | Often included as cysteine proteases like AEPs require a reduced cysteine in the active site. | Dithiothreitol (DTT); 1-5 mM nih.gov |
| Detection Method | A fluorescent plate reader to monitor the increase in fluorescence over time. | Excitation: ~380 nm, Emission: ~460 nm novusbio.com |
These enzyme assays are fundamental for characterizing the specific proteases involved in the this compound processing pathway, screening for inhibitors, and optimizing conditions for the biotechnological production of cyclotides.
Future Research Directions and Unresolved Questions
Complete Elucidation of the In Vivo Biosynthetic Cascade of Kalata-B1 Precursor
While the general pathway of Kalata-B1 biosynthesis is known, a complete, step-by-step elucidation of the in vivo cascade remains a significant challenge. The precursor protein, encoded by the Oak1 gene in Oldenlandia affinis, comprises an endoplasmic reticulum (ER) signal peptide, an N-terminal pro-region, the mature Kalata-B1 domain, and a C-terminal flanking region. mdpi.comresearchgate.net The ER signal directs the precursor to the secretory pathway, where it undergoes a series of post-translational modifications. pnas.orgacs.org
Key enzymatic players have been identified, including asparaginyl endopeptidases (AEPs) that are crucial for the C-terminal cleavage and subsequent cyclization of the peptide backbone. mdpi.comnih.govresearchgate.net Additionally, a papain-like cysteine protease has been identified as responsible for the N-terminal cleavage required for cyclization. mdpi.comresearchgate.net However, the precise sequence of events, the potential involvement of other proteases, and the regulatory mechanisms that govern this intricate process are not fully understood. acs.org Future research will need to focus on identifying all the enzymes involved, their specific cleavage sites, and the kinetics of the biosynthetic process to create a comprehensive map of Kalata-B1 maturation. acs.org
Deeper Understanding of Precursor-Folding Regulation and Chaperone Involvement
The correct folding of the this compound is a prerequisite for the formation of its characteristic cyclic cystine knot (CCK) motif, which involves three interlocking disulfide bonds. acs.org This intricate folding process, which brings the N- and C-termini into close proximity for cyclization, is believed to be assisted by various cellular factors. nih.govacs.org
Protein disulfide isomerases (PDIs) isolated from O. affinis have been shown to significantly enhance the correct oxidative folding of Kalata-B1 in vitro. rsc.orgnih.gov These enzymes likely play a crucial role in the ER, facilitating the correct disulfide bond formation. acs.orgnih.gov Furthermore, proximity labeling studies have identified several ER-resident chaperones in the interactome of the this compound, suggesting their involvement in preventing aggregation and ensuring proper conformation. researchgate.net
However, the specific roles of different PDI isoforms and chaperones, their substrate specificities, and the regulatory networks that control their activity in the context of cyclotide biosynthesis are still largely unknown. researchgate.netuq.edu.au Future studies should aim to characterize the functional interactions between the this compound and these folding-assisting proteins to gain a deeper understanding of this critical step.
Refined Molecular Models for Membrane Interaction and Pore Formation
A primary mechanism of action for Kalata-B1 involves its interaction with and disruption of cell membranes. nih.govmdpi.com It is understood that Kalata-B1 specifically binds to phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683) in the cell membrane. mdpi.comnih.govnih.gov This interaction leads to membrane permeabilization and the formation of pores, ultimately causing cell leakage and death. mdpi.comnih.gov
Current models, such as the "barrel-stave" and "toroidal pore" models, provide frameworks for understanding this process. nih.gov In the barrel-stave model, peptides assemble to form a pore, while in the toroidal model, the peptides and lipids together form the pore lining. nih.gov For cyclotides, the toroidal pore model is considered more likely due to their interaction with lipid headgroups. acs.orgnih.gov Quartz crystal microbalance and neutron reflectometry studies have shown that Kalata-B1 initially binds to the membrane surface, inserts into the outer leaflet, and then forms pores, with membrane destabilization occurring at higher concentrations. nih.gov
Despite this progress, the precise molecular architecture of the Kalata-B1-membrane complex and the exact mechanism of pore formation remain to be fully elucidated. High-resolution structural studies of the precursor and mature cyclotide in complex with model membranes are needed to refine these models and provide a more detailed picture of this crucial interaction.
Exploration of Novel Enzymatic and Chemical Cyclization Strategies
The unique cyclic backbone of Kalata-B1 is a key feature contributing to its remarkable stability. researchgate.net This has spurred interest in developing efficient methods for its synthesis, both for research purposes and for potential therapeutic applications.
Enzymatic Cyclization: The discovery of AEPs as the natural cyclizing enzymes has opened up avenues for chemoenzymatic synthesis. uq.edu.au For instance, butelase-1, an AEP from Clitoria ternatea, has been used for the efficient in vitro cyclization of various peptides, including Kalata-B1. uq.edu.au Similarly, OaAEP1b from O. affinis has demonstrated cyclizing activity on this compound substrates. uq.edu.au Further exploration of these and other plant-derived ligases could lead to more efficient and specific methods for cyclotide production. uq.edu.au
Chemical Cyclization: Several chemical strategies have been developed for the synthesis of Kalata-B1. A common approach involves the synthesis of a linear precursor, followed by either oxidation to form the disulfide bonds and then cyclization, or cyclization prior to oxidation. nih.govacs.orgresearchgate.net Native chemical ligation (NCL) has been instrumental, where a linear precursor with a C-terminal thioester reacts with an N-terminal cysteine to form the cyclic backbone. nih.govnih.govacs.org Variations of this method, including "one-pot" reactions where cyclization and folding occur simultaneously, have also been developed. nih.govnih.govosti.gov More recent strategies involve the intramolecular ligation of fully unprotected peptide O-esters. sciengine.comresearchgate.net Continued innovation in chemical ligation and folding techniques is essential for improving yields and enabling the synthesis of modified Kalata-B1 analogs with novel properties.
Investigation of Evolutionary Pathways and Diversity of Kalata-B1-like Precursors in Plants
Cyclotides are found in several plant families, including the Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. acs.orgnih.gov The discovery of a vast number of cyclotide sequences suggests a significant evolutionary diversification. frontiersin.orgacs.orgfrontiersin.org While Kalata-B1 was first discovered in Oldenlandia affinis (Rubiaceae), related cyclotides and their precursors have been identified in numerous other species, particularly within the Violaceae family. pnas.orgacs.orgfrontiersin.org
Transcriptomic analyses of various Viola species have revealed a large diversity of cyclotide precursor sequences, which can be classified into different lineages based on sequence signatures in their pro-domains. frontiersin.orgacs.org Interestingly, some cyclotide precursors from the Fabaceae family show an unusual architecture, where the cyclotide domain is embedded within an albumin precursor protein. pnas.org
The high sequence diversity is thought to be driven by natural selection, likely as a defense mechanism against pests and pathogens. frontiersin.org However, the specific evolutionary pressures and the molecular mechanisms that have led to the vast array of Kalata-B1-like precursors are still under investigation. Comparative genomic and transcriptomic studies across a wider range of plant species are needed to trace the evolutionary history of these fascinating molecules and to understand the genetic basis of their diversity.
Q & A
Q. What in silico tools model the structure-activity relationship (SAR) of this compound derivatives?
- Methodology : Develop quantitative SAR (QSAR) models using descriptors like hydrophobicity, charge distribution, and disulfide bond geometry. Train models with bioactivity data from mutagenesis studies and validate via leave-one-out cross-validation . Publish 3D structural overlays and regression plots to illustrate key SAR trends .
Guidance for Data Presentation
- Tables : Use standardized formats for spectral data (e.g., NMR chemical shifts in ppm) and bioactivity metrics (e.g., IC50 ± SEM) .
- Supplementary Materials : Deposit raw MS/MS spectra, MD simulation trajectories, and annotated NMR assignments in repositories like Zenodo, citing DOIs in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
